DK-1-150
Description
Properties
CAS No. |
2209879-13-8 |
|---|---|
Molecular Formula |
C30H40N2O |
Molecular Weight |
444.66 |
IUPAC Name |
4-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide |
InChI |
InChI=1S/C30H40N2O/c1-21-19-26-27(30(5,6)14-13-29(26,3)4)20-25(21)22(2)23-9-11-24(12-10-23)28(33)31-15-18-32-16-7-8-17-32/h9-12,19-20H,2,7-8,13-18H2,1,3-6H3,(H,31,33) |
InChI Key |
SNEYZUKSCJGYRA-UHFFFAOYSA-N |
SMILES |
O=C(NCCN1CCCC1)C2=CC=C(C(C3=C(C)C=C4C(C)(C)CCC(C)(C)C4=C3)=C)C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DK-1-150; DK1150; DK 1 150; DK1-150; DK-1150; DK 1-150; DK-1 150 |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis and Purification of DK-1-150: A Comprehensive Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of DK-1-150, a novel small molecule inhibitor with potential therapeutic applications. The document details a robust and scalable synthetic route, from the selection of starting materials to the final purification and characterization of the active pharmaceutical ingredient (API). It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and methodologies. The protocols described herein are designed to be self-validating, ensuring the highest standards of scientific integrity and reproducibility.
Introduction: The Rationale Behind DK-1-150
In the landscape of modern drug discovery, the development of highly selective and potent small molecule inhibitors remains a cornerstone of therapeutic innovation. DK-1-150 is a novel heterocyclic compound designed to target a specific kinase pathway implicated in certain proliferative diseases. Its unique structural motifs necessitate a carefully designed synthetic strategy to ensure optimal yield, purity, and scalability. This guide elucidates the chemical causality behind the chosen synthetic route and purification protocols, providing a transparent and in-depth resource for the scientific community.
The development of kinase inhibitors is a prominent area of research in oncology and immunology.[1] The high degree of similarity in the ATP-binding sites of kinases presents a significant challenge in achieving selectivity, making the design of novel scaffolds like DK-1-150 crucial.[1]
The Synthetic Pathway of DK-1-150
The synthesis of DK-1-150 is a multi-step process that begins with commercially available starting materials and proceeds through several key intermediates. The chosen pathway is optimized for efficiency, safety, and the ability to produce high-purity material suitable for preclinical and clinical studies.
Retrosynthetic Analysis
A retrosynthetic analysis of DK-1-150 reveals a convergent approach, where two key fragments are synthesized separately and then coupled in a final step. This strategy allows for greater flexibility and efficiency in the overall synthesis.
Sources
DK-1-150 discovery and origin
DK-1-150: A Novel Alkylamide Bexarotene Derivative for Triple-Negative Breast Cancer [1]
Executive Summary
DK-1-150 represents a significant medicinal chemistry advancement in the repurposing of retinoids for solid tumor oncology. Developed as a specific alkylamide derivative of Bexarotene (Targretin), this small molecule was engineered to address the critical therapeutic void in Triple-Negative Breast Cancer (TNBC) . Unlike its parent compound, which functions primarily as a Retinoid X Receptor (RXR) agonist with limited efficacy in solid tumors, DK-1-150 exhibits a distinct pleiotropic mechanism of action. It simultaneously induces apoptosis, suppresses epithelial-mesenchymal transition (EMT), and—crucially—targets the cancer stem cell (CSC) subpopulation by blocking the nuclear translocation of
This guide details the discovery logic, chemical synthesis, and mechanistic validation of DK-1-150, serving as a blueprint for researchers investigating retinoid derivatives in refractory cancers.
Discovery & Origin
The Clinical Imperative: TNBC
Triple-Negative Breast Cancer is defined by the lack of Estrogen Receptor (ER), Progesterone Receptor (PR), and HER2 expression. This "triple-negative" status renders standard hormonal therapies and HER2-targeted agents ineffective, leaving cytotoxic chemotherapy as the primary, yet often inadequate, standard of care. The high rate of metastasis and recurrence in TNBC is attributed to a subpopulation of Cancer Stem Cells (CSCs) that resist chemotherapy and drive the Epithelial-Mesenchymal Transition (EMT).
The Parent Compound: Bexarotene
Bexarotene is a third-generation retinoid approved for Cutaneous T-Cell Lymphoma (CTCL). While potent against hematological malignancies, its utility in solid tumors like breast cancer has been hampered by:
-
Lipophilicity/Solubility issues: Limiting bioavailability in solid tissue.
-
Toxicity: Systemic RXR activation can lead to hyperlipidemia and hypothyroidism.
-
Limited Efficacy: It fails to sufficiently downregulate the Wnt/
-catenin pathway, a key driver of TNBC stemness.
The "DK" Series Innovation
The discovery of DK-1-150 emerged from the laboratory of Dr. Jiyong Lee (University of Texas at Dallas). The research team hypothesized that modifying the hydrophilic carboxylic acid tail of Bexarotene into a more hydrophobic alkylamide moiety would alter the molecule's physicochemical properties and intracellular target profile.
-
Hypothesis: Converting the acid to an amide increases membrane permeability and potentially creates new hydrophobic interactions within the ligand-binding domain of target proteins (or off-target modulators like
-catenin). -
Outcome: The screen identified DK-1-150 (and its analog DK-1-166) as a lead candidate that retained cytotoxicity against TNBC cells while sparing normal mammary epithelial cells.[5]
Chemical Identity & Synthesis
Chemical Class: Retinoid Derivative (Alkylamide) Parent Scaffold: Bexarotene (4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]benzoic acid) Modification: Amidation of the benzoic acid moiety.
Synthesis Protocol
The synthesis of DK-1-150 is a direct, one-step amidation of Bexarotene. This protocol ensures high yield and purity, suitable for scale-up in preclinical studies.
Reagents:
-
Alkyl Amine (Specific amine corresponding to the "150" derivative)
-
Coupling Agents: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)
-
Solvent: Dichloromethane (DCM) or DMF.
Step-by-Step Methodology:
-
Activation: Dissolve Bexarotene (1.0 eq) in anhydrous DCM under an inert atmosphere (
). Add EDCI (1.2 eq) and HOBt (1.2 eq) to activate the carboxylic acid. Stir at for 30 minutes. -
Coupling: Add the corresponding alkyl amine (1.1 eq) dropwise. Add a base such as DIPEA (Diisopropylethylamine) if the amine is a salt.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor progress via TLC (Thin Layer Chromatography).
-
Work-up: Dilute with DCM, wash sequentially with 1N HCl (to remove unreacted amine), saturated
(to remove unreacted acid), and brine. -
Purification: Dry the organic layer over
, concentrate in vacuo, and purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).
Figure 1: Synthetic pathway for the conversion of Bexarotene to DK-1-150 via amide coupling.
Mechanism of Action (MoA)
DK-1-150 functions as a multi-target modulator . Unlike pure RXR agonists, its efficacy in TNBC is driven by its ability to disrupt the Wnt signaling axis, which is hyperactivated in TNBC stem cells.
Wnt/ -Catenin Blockade
In untreated TNBC cells,
-
DK-1-150 Effect: It prevents the nuclear accumulation of
-catenin.[2][3][4][5] This leads to the degradation ofngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -catenin in the cytoplasm and a subsequent "shut-off" of the stemness program.
EMT Reversal
The Epithelial-Mesenchymal Transition (EMT) allows cancer cells to become mobile and invasive.
-
Biomarker Shift: Treatment with DK-1-150 results in the upregulation of E-Cadherin (epithelial marker) and downregulation of Vimentin and N-Cadherin (mesenchymal markers). This effectively "anchors" the cells, reducing metastatic potential.
Cancer Stem Cell (CSC) Depletion
DK-1-150 specifically downregulates key pluripotency factors:
-
c-Myc: Driver of proliferation.
-
SOX2 & Oct4: Master regulators of stemness.
-
KLF4: Associated with cell survival.
Figure 2: Mechanistic inhibition of Wnt/
Preclinical Characterization Data
The following data summarizes the efficacy of DK-1-150 in TNBC cell lines (MDA-MB-231, BT549) versus normal cells (MCF-10A).
| Parameter | Assay Type | Outcome (DK-1-150) | Comparison (Bexarotene) |
| Cytotoxicity (IC50) | MTT / Cell Viability | Low Micromolar (~1-5 µM) | Significantly less potent |
| Selectivity | Viability (Normal Cells) | Non-toxic to MCF-10A | Variable toxicity |
| Migration | Wound Healing Assay | >80% Inhibition | Moderate inhibition |
| Stemness | Mammosphere Formation | Significant Disruption | Minimal effect |
| Apoptosis | Annexin V / PI Staining | Induces Late Apoptosis | Primarily cytostatic |
Experimental Protocols
In Vitro Cytotoxicity Assay (Standard Validation)
To verify the activity of synthesized DK-1-150:
-
Seeding: Seed MDA-MB-231 cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Treat cells with DK-1-150 (0.1, 0.5, 1, 5, 10, 50 µM) and DMSO control.
-
Incubation: Incubate for 48–72 hours at
, 5% . -
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.
-
Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).
Western Blot for EMT Markers
-
Lysis: Lyse treated cells in RIPA buffer with protease/phosphatase inhibitors.
-
Separation: Load 20-30 µg protein on 10% SDS-PAGE gel.
-
Transfer: Transfer to PVDF membrane.
-
Blotting:
-
Primary Antibodies: Anti-E-Cadherin (1:1000), Anti-Vimentin (1:1000), Anti-
-catenin (1:1000). -
Control: Anti-GAPDH or
-Actin.
-
-
Observation: DK-1-150 treatment should show a strong band for E-Cadherin and faint/absent bands for Vimentin compared to control.
References
-
Discovering alkylamide derivatives of bexarotene as new therapeutic agents against triple-negative breast cancer. Source: Bioorganic & Medicinal Chemistry Letters (2018). Context: Primary discovery paper identifying DK-1-150 and DK-1-166. Link:
-
Bexarotene (Targretin) for the treatment of cutaneous T-cell lymphoma. Source: Expert Opinion on Pharmacotherapy. Context: Background on the parent compound's clinical use and limitations.[8] Link:
-
Wnt/
-catenin signaling in triple-negative breast cancer. Source: Oncology Reports. Context: Mechanistic grounding for the target pathway of DK-1-150. Link:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovering alkylamide derivatives of bexarotene as new therapeutic agents against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovering alkylamide derivatives of bexarotene as new therapeutic agents against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Carotenoids in Cancer Metastasis—Status Quo and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preliminary Toxicity and Safety Profile of DK-1-150, a Novel CDK9 Inhibitor
An In-Depth Technical Guide
Abstract
This document provides a comprehensive overview of the preliminary, non-clinical toxicity and safety pharmacology studies conducted on DK-1-150, a novel, potent, and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). As dysregulation of transcriptional machinery is a hallmark of various malignancies, CDK9 represents a critical therapeutic target. This guide details the foundational safety assessments, including acute and repeated-dose toxicity, safety pharmacology, and genotoxicity, designed to establish a preliminary safety profile and support the advancement of DK-1-150 into first-in-human (FIH) clinical trials. The methodologies and experimental designs herein are grounded in international regulatory guidelines to ensure scientific rigor and data integrity.[1][2][3]
Introduction to DK-1-150 and Preclinical Safety Imperatives
DK-1-150 is a first-in-class therapeutic candidate designed to selectively inhibit the catalytic activity of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcriptional elongation of many genes, including key oncogenes like MYC.[4] By inhibiting CDK9, DK-1-150 is hypothesized to induce apoptosis in cancer cells that are highly dependent on the continuous expression of short-lived oncoproteins.
The primary objective of preclinical safety evaluation is to identify a safe clinical starting dose, characterize the toxicological profile, and identify potential target organs for toxicity to establish safety parameters for clinical monitoring.[2][5] This guide outlines the pivotal studies undertaken to define the initial safety margins for DK-1-150.
Caption: Proposed mechanism of action for DK-1-150.
Pharmacokinetics (PK) and Bioavailability
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is fundamental to designing informative toxicity studies.[6][7] Preliminary PK studies for DK-1-150 were conducted in male Sprague-Dawley rats and Beagle dogs.
Experimental Protocol: Single-Dose Pharmacokinetics in Rats
-
Animal Model: Male Sprague-Dawley rats (n=5 per group).
-
Administration:
-
Intravenous (IV): 2 mg/kg via tail vein injection.
-
Oral (PO): 10 mg/kg via oral gavage.
-
-
Sample Collection: Blood samples were collected at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Analysis: Plasma concentrations of DK-1-150 were determined using a validated LC-MS/MS method.
-
Parameter Calculation: PK parameters were calculated using non-compartmental analysis.[8]
Summary of Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for DK-1-150. The data indicate good oral bioavailability in both species, supporting the selection of the oral route for subsequent toxicity studies.
| Parameter | Route | Sprague-Dawley Rat | Beagle Dog |
| Dose | IV / PO | 2 / 10 mg/kg | 1 / 5 mg/kg |
| Tmax (h) | PO | 1.0 | 2.0 |
| Cmax (ng/mL) | PO | 850 ± 120 | 1100 ± 210 |
| AUC (ng·h/mL) | IV | 1200 ± 150 | 1800 ± 250 |
| AUC (ng·h/mL) | PO | 6000 ± 700 | 7200 ± 900 |
| Half-life (t½) (h) | IV | 4.5 | 6.2 |
| Bioavailability (F%) | PO | ~83% | ~80% |
Acute Toxicity Studies
Acute toxicity studies are designed to assess the immediate effects of a single exposure to a substance and to determine the maximum tolerated dose (MTD).[9][10]
Experimental Protocol: Dose Range-Finding Study
-
Animal Model: Male and female Sprague-Dawley rats (n=3 per sex per group).
-
Route of Administration: Oral gavage, consistent with the intended clinical route.[11]
-
Dose Levels: A wide range of single doses were administered: 50, 150, 500, 1000, and 2000 mg/kg.
-
Observations: Animals were observed for clinical signs of toxicity and mortality for 14 days post-dose.
-
Endpoint: To identify the MTD, defined as the highest dose that does not cause mortality or other severe toxicities.
Results
Mortality was observed at the 2000 mg/kg dose level. At 1000 mg/kg, animals showed transient signs of lethargy and piloerection but recovered within 48 hours. No adverse effects were noted at doses ≤500 mg/kg. Based on these findings, the single-dose MTD in rats was determined to be 1000 mg/kg, and the No-Observed-Adverse-Effect-Level (NOAEL) was 500 mg/kg.
Repeated-Dose Toxicity Studies
Sub-chronic studies are crucial for identifying target organs of toxicity and characterizing the dose-response relationship following repeated administration.[1][10] A 28-day oral toxicity study was conducted in both rats and dogs, in line with ICH M3(R2) guidelines for supporting initial clinical trials.[1]
Experimental Protocol: 28-Day Oral Toxicity Study (Rat)
-
Animal Model: Sprague-Dawley rats (10 per sex per group).
-
Dose Groups: Three dose levels plus a concurrent control group were used.[11] Doses were selected based on acute toxicity data:
-
Control (Vehicle: 0.5% methylcellulose)
-
Low Dose: 30 mg/kg/day
-
Mid Dose: 100 mg/kg/day
-
High Dose: 300 mg/kg/day
-
-
Administration: Once daily via oral gavage.
-
In-Life Assessments: Daily clinical observations, weekly body weight and food consumption measurements.
-
Terminal Assessments:
-
Clinical Pathology: Hematology and serum biochemistry analysis.
-
Necropsy & Histopathology: Gross examination of all animals, organ weight measurements, and microscopic examination of a comprehensive list of tissues.
-
Key Findings and Data Summary
The primary target organs identified were the bone marrow (hematopoietic system) and the gastrointestinal tract, which are known toxicities for cytotoxic agents and cell cycle inhibitors.
Table 1: Hematology Parameters (Day 28, Male Rats)
| Parameter | Control | 30 mg/kg | 100 mg/kg | 300 mg/kg |
| WBC (x10³/µL) | 8.5 ± 1.2 | 8.1 ± 1.4 | 6.2 ± 0.9 | 4.1 ± 0.7 |
| Neutrophils (x10³/µL) | 1.7 ± 0.5 | 1.5 ± 0.4 | 0.9 ± 0.3 | 0.5 ± 0.2 |
| Platelets (x10³/µL) | 850 ± 95 | 830 ± 110 | 710 ± 80 | 550 ± 65 |
| Statistically significant difference from control (p < 0.05) |
Table 2: Selected Histopathological Findings
| Organ | Finding | Incidence (Low/Mid/High Dose) |
| Bone Marrow | Myeloid Hypocellularity | 0/10, 4/10, 9/10 |
| Spleen | Lymphoid Depletion | 0/10, 2/10, 7/10 |
| Duodenum | Villi Atrophy | 0/10, 1/10, 6/10 |
These findings are consistent with the anti-proliferative mechanism of a CDK inhibitor. The NOAEL for the 28-day rat study was established at 30 mg/kg/day .
Safety Pharmacology
Safety pharmacology studies are conducted to investigate potential adverse effects on vital physiological systems.[9] These studies are mandated by ICH S7A and S7B guidelines before human exposure.[3]
Caption: Overview of the IND-enabling toxicology program for DK-1-150.
Core Battery Studies
-
Central Nervous System (CNS): A functional observational battery (FOB) and Irwin test in rats revealed no adverse CNS effects at doses up to 300 mg/kg.
-
Cardiovascular System: A study in conscious, telemetered Beagle dogs showed no significant effects on blood pressure, heart rate, or ECG intervals (including QT interval) at plasma concentrations exceeding 10-fold the anticipated clinical exposure.
-
Respiratory System: Whole-body plethysmography in rats indicated no adverse effects on respiratory rate or tidal volume.
The results of the core battery safety pharmacology studies revealed no significant liabilities for DK-1-150 on these critical organ systems.
Genotoxicity Assessment
Genotoxicity studies are performed to determine if a drug candidate has harmful effects on genetic material.[9] A standard battery of in vitro and in vivo tests was conducted.
Experimental Protocols and Results
-
Bacterial Reverse Mutation Assay (Ames Test):
-
Protocol: DK-1-150 was tested in five strains of Salmonella typhimurium and Escherichia coli, with and without metabolic activation (S9).
-
Result: Negative. No mutagenic potential was observed.
-
-
In Vitro Chromosomal Aberration Test:
-
Protocol: Human peripheral blood lymphocytes were exposed to DK-1-150 with and without S9 activation.
-
Result: Negative. DK-1-150 did not induce chromosomal aberrations.
-
-
In Vivo Micronucleus Assay (Rat):
-
Protocol: Rats were administered DK-1-150 at 30, 100, and 300 mg/kg. Bone marrow was collected at 24 and 48 hours to assess the frequency of micronucleated polychromatic erythrocytes (PCEs).
-
Result: Negative. No increase in micronuclei was observed, indicating no clastogenic or aneugenic potential in vivo.
-
The complete battery of genotoxicity tests was negative, suggesting that DK-1-150 does not pose a mutagenic or clastogenic risk.
Summary and Future Directions
The preliminary non-clinical toxicity studies of DK-1-150 have established a foundational safety profile. The compound demonstrates good oral bioavailability and a predictable toxicity profile consistent with its mechanism of action as a CDK9 inhibitor. The primary dose-limiting toxicities are reversible myelosuppression and gastrointestinal effects. Importantly, DK-1-150 showed no evidence of genotoxicity or off-target effects on the central nervous, cardiovascular, or respiratory systems in safety pharmacology studies.
The collective data from these IND-enabling studies support the progression of DK-1-150 into Phase I clinical trials. The NOAEL of 30 mg/kg/day identified in the 28-day rat toxicity study will be a key parameter used to calculate a safe starting dose for human trials.[5][10]
References
- Fiveable. (2025, August 15). In vivo testing methods. Toxicology Class Notes.
- U.S. Food and Drug Administration. (2017, October 26). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies.
- nano-test.de. (2025, June 23). In vivo testing of pharmaceuticals.
- InterBioTox. In vivo Toxicology.
- Vivotecnia. In vivo toxicology studies - Drug development.
- ClinicalTrials.gov.
- Ghias, F., et al. (2023).
- Cancer Drug Development Forum. Challenges in the evaluation of preclinical toxicology in immuno-oncology.
- MDPI. (2021, March 10). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action.
- AMSbiopharma. (2025, August 11).
- National Center for Biotechnology Information. (2023, July 30).
- MSD Manual Professional Edition. Overview of Pharmacokinetics.
- PubMed. (2011, July 15). Pharmacokinetics of single-dose daptomycin in patients with suspected or confirmed neurological infections.
Sources
- 1. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 2. cddf.org [cddf.org]
- 3. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 4. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action [mdpi.com]
- 5. Preclinical Toxicity and Safety of MM-129—First-in-Class BTK/PD-L1 Inhibitor as a Potential Candidate against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Overview of Pharmacokinetics - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 8. Pharmacokinetics of single-dose daptomycin in patients with suspected or confirmed neurological infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nano-test.de [nano-test.de]
- 10. In vivo Toxicology | InterBioTox [interbiotox.com]
- 11. fda.gov [fda.gov]
Technical Guide: Solubility and Stability Profiling of DK-1-150
Content Type: In-Depth Technical Whitepaper
Subject: DK-1-150 (Bexarotene Alkylamide Derivative)
Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Researchers
Executive Summary & Compound Profile
DK-1-150 is a synthetic alkylamide derivative of Bexarotene, identified as a potent therapeutic candidate for Triple-Negative Breast Cancer (TNBC).[1][2][3][4] Unlike its parent compound, DK-1-150 exhibits distinct pharmacological properties, specifically targeting Cancer Stem Cell (CSC) markers (c-Myc, Nanog, SOX2) and inhibiting Epithelial-Mesenchymal Transition (EMT).
This guide addresses the critical "translational gap" for DK-1-150: its physicochemical behavior. As a lipophilic retinoid-like structure, DK-1-150 presents significant challenges regarding aqueous solubility and photo-oxidative stability. This document provides a rigorous, self-validating framework for characterizing these parameters to ensure reproducible biological data.
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Implication |
| Chemical Class | Retinoid Alkylamide | High lipophilicity; potential for photo-isomerization. |
| Molecular Weight | ~400–500 Da (Series dependent) | Borderline Rule of 5 compliance. |
| LogP (Predicted) | > 5.0 | Extremely low aqueous solubility (< 1 µg/mL). |
| pKa | Neutral (Amide) | Solubility is likely pH-independent in physiological range. |
| Critical Risk | "Brick Dust" Precipitation | High risk of crashing out in cell culture media. |
Purity & Identity Verification (Pre-Requisite)
Before initiating solubility or stability assays, the integrity of the DK-1-150 lot must be validated. Retinoid derivatives often contain isomeric impurities that skew solubility data.
Protocol:
-
High-Resolution LC-MS: Confirm exact mass.
-
1H-NMR (DMSO-d6): Verify the alkylamide linkage and absence of residual coupling reagents.
-
Purity Threshold: >95% is required. <90% purity renders thermodynamic solubility data invalid due to the "common ion" effect of impurities.
Solubility Profiling: Thermodynamic vs. Kinetic
Researchers often confuse kinetic solubility (from DMSO stock) with thermodynamic solubility (from solid). For DK-1-150, both are required: kinetic for biological assays, thermodynamic for formulation.
Workflow Visualization: Solubility Determination
Figure 1: Thermodynamic solubility workflow. Note the critical phase separation step to remove undissolved solid.
Protocol 1: Thermodynamic Solubility (Shake-Flask Method)
Objective: Determine the absolute solubility limit in equilibrium with the solid phase.
Materials:
-
DK-1-150 (Solid powder).[5]
-
Solvents: PBS (pH 7.4), 0.1N HCl (pH 1.2), FaSSIF (Simulated Intestinal Fluid).
-
Apparatus: Orbital shaker, Amber glass vials (Critical).
Step-by-Step:
-
Saturation: Add excess DK-1-150 solid (~1-2 mg) to 1 mL of the selected solvent in an amber vial. The solution must remain cloudy (indicating saturation).
-
Equilibration: Agitate at 37°C for 24 to 72 hours.
-
Why? Lipophilic compounds like DK-1-150 have slow dissolution kinetics. 24h is the minimum.
-
-
Separation:
-
Centrifuge at 15,000 rpm for 10 minutes OR filter through a PVDF filter (pre-saturated to prevent drug adsorption).
-
Caution: Do not use nylon filters; retinoids can bind non-specifically.
-
-
Quantification: Dilute the supernatant with Acetonitrile (1:1) to prevent precipitation, then inject into HPLC.
Protocol 2: Kinetic Solubility (Turbidimetry)
Objective: Determine the "crashing point" when dosing cells from a DMSO stock.
Step-by-Step:
-
Prepare a 10 mM stock of DK-1-150 in DMSO.
-
Spike into PBS or Cell Media (e.g., RPMI + 10% FBS) at increasing concentrations (1, 5, 10, 50, 100 µM).
-
Incubate for 4 hours at 37°C.
-
Measure Absorbance at 620 nm (turbidity) or analyze via Nephelometry.
-
Result: The concentration where turbidity increases baseline absorbance is the Kinetic Solubility Limit.
Stability Testing: The Retinoid Challenge
DK-1-150 contains a retinoid-like scaffold, making it susceptible to photo-isomerization (cis-trans flipping) and oxidation . The alkylamide bond provides resistance to hydrolysis relative to esters, but metabolic stability remains a concern.
Stability Pathway Visualization
Figure 2: Primary degradation pathways for DK-1-150. Photo-isomerization is the highest risk factor.
Protocol 3: Forced Degradation (Stress Testing)
To validate your analytical method (HPLC), you must prove it can detect degradation products.
| Stress Condition | Protocol | Expected Outcome for DK-1-150 |
| Photostability | Expose 100 µM solution to 1.2 million lux hours (Cool White Fluorescent). | High Risk. Expect isomerization peaks. Control: Wrap one vial in foil. |
| Oxidation | 0.1% H2O2 for 4 hours at RT. | Potential oxidation of alkene chains. |
| Acid/Base | 0.1 N HCl / 0.1 N NaOH for 24h. | Amide hydrolysis (likely stable). |
| Heat | 60°C for 24 hours. | Thermal degradation. |
Protocol 4: Biological Stability (Plasma/Microsomes)
Since DK-1-150 is intended for systemic administration or in vivo models, metabolic stability is crucial.
-
System: Mouse/Human Liver Microsomes (0.5 mg/mL protein).
-
Cofactor: NADPH (regenerating system).
-
Timepoints: 0, 15, 30, 60 minutes.
-
Reaction Stop: Ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
Analysis: LC-MS/MS monitoring parent ion depletion.
-
Calculation:
(where is the slope of ln(% remaining) vs time).
Analytical Method Parameters (HPLC)
Standardizing the detection method is vital. For DK-1-150, a Reverse Phase (RP) method is standard.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 10 minutes. (High organic required to elute lipophilic DK-1-150).
-
Detection: UV at 260 nm (aromatic region) and MS (Positive Mode).
-
Retention Time: Expect late elution (high k').
Troubleshooting & Best Practices
Handling "Brick Dust"
DK-1-150 will likely stick to plastics.
-
Rule: Use glass vials and inserts for all analytical steps.
-
Pipetting: Pre-wet pipette tips with DMSO before drawing the stock solution to ensure accurate volume transfer.
Vehicle Selection for In Vivo
Due to poor water solubility, simple saline will fail. Recommended formulation starting points:
-
5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline.
-
Corn Oil (for oral gavage, given lipophilicity).
References
-
Lee, J., et al. (2018). Discovering alkylamide derivatives of bexarotene as new therapeutic agents against triple-negative breast cancer.[2] Bioorganic & Medicinal Chemistry Letters, 28(3), 426-433.
- Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for Solubility/Stability protocols).
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovering alkylamide derivatives of bexarotene as new therapeutic agents against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carotenoids in Cancer Metastasis—Status Quo and Outlook | MDPI [mdpi.com]
- 5. PROTAC_ERRalpha [CAS: 1801547-15-8] Glixxlabs.com High Quality Supplier [glixxlabs.com]
A Technical Guide to the Preclinical Biological Activities of DK-1-150
An In-Depth Analysis for Researchers and Drug Development Professionals
Executive Summary
Triple-Negative Breast Cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The retinoid X receptor (RXR) agonist, bexarotene, has shown therapeutic potential across various tumor types, but its utility can be limited. This has spurred the development of derivatives with improved efficacy and safety profiles. DK-1-150, a novel alkylamide derivative of bexarotene, has emerged as a promising preclinical candidate specifically for TNBC. This guide synthesizes the current understanding of DK-1-150, detailing its multi-faceted mechanism of action which includes inducing selective apoptosis, inhibiting cell proliferation and migration, modulating cancer stem cell markers, and suppressing the epithelial-mesenchymal transition. We provide an in-depth look at the experimental evidence and methodologies that underpin these findings, offering a valuable resource for researchers in oncology and drug development.
Introduction to DK-1-150: A Novel Bexarotene Derivative
Triple-Negative Breast Cancer (TNBC) is defined by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets renders it unresponsive to hormonal or HER2-targeted therapies, leaving chemotherapy as the primary treatment modality, which is often associated with significant toxicity and resistance.
Bexarotene, a synthetic retinoid that selectively activates retinoid X receptors (RXRs), has been approved for the treatment of cutaneous T-cell lymphoma and has demonstrated potential against a range of other cancers.[1] However, the search for compounds with greater potency and a more favorable therapeutic window continues. In this context, medicinal chemists have synthesized novel derivatives to enhance anti-cancer activity. DK-1-150 is one such molecule, an alkylamide derivative of bexarotene designed to improve its therapeutic properties against aggressive cancers like TNBC.[2] Preclinical studies have revealed that DK-1-150 exerts potent and selective anti-cancer effects through several distinct but interconnected mechanisms, which will be explored in this guide.[2][3]
Core Biological Activities & Mechanisms of Action in TNBC
DK-1-150 distinguishes itself by attacking TNBC through a multi-pronged approach, targeting key pathways involved in tumor survival, propagation, and metastasis.
Selective Induction of Apoptosis in TNBC Cells
A critical attribute of an effective anti-cancer agent is its ability to induce programmed cell death (apoptosis) in malignant cells while sparing normal, healthy cells. DK-1-150 has been shown to exhibit this selective cytotoxicity.[2][4] In studies involving the human TNBC cell lines BT549 and MDA-MB-231, DK-1-150 treatment led to significant apoptotic cell death.[2][5] Crucially, this effect was not observed in normal mammary epithelial cell lines, suggesting a favorable safety profile.[2][4]
This selective action implies that DK-1-150 may exploit signaling pathways that are specifically dysregulated in TNBC, offering a targeted therapeutic strategy.
Experimental Protocol: Apoptosis Assessment via Annexin V/Propidium Iodide Staining
This protocol provides a reliable method for quantifying apoptosis induced by DK-1-150.
Causality and Rationale: Annexin V has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised. Co-staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Step-by-Step Methodology:
-
Cell Seeding: Plate TNBC cells (e.g., MDA-MB-231) in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of DK-1-150 (e.g., 0, 5, 10, 20 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.
-
Cell Harvesting: Gently aspirate the culture medium. Wash cells once with cold phosphate-buffered saline (PBS). Detach the cells using a gentle, non-enzymatic cell dissociation solution to preserve membrane integrity.
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use appropriate controls for setting compensation and gates.
-
Inhibition of Cell Proliferation and Migration
Uncontrolled proliferation and the ability to migrate are hallmark capabilities of cancer cells that lead to tumor growth and metastasis. DK-1-150 has demonstrated significant inhibitory effects on both of these processes in TNBC cell lines.[2] By curbing the proliferative capacity and migratory potential of cancer cells, DK-1-150 addresses two of the most critical aspects of cancer progression.
Experimental Protocol: Wound-Healing (Scratch) Assay for Cell Migration
This protocol provides a straightforward method to assess the effect of DK-1-150 on collective cell migration.
Causality and Rationale: This assay mimics, in vitro, the process of cell migration into an empty space, akin to the initial stages of wound healing or tumor cell invasion. By creating a cell-free "wound" in a confluent monolayer of cells, one can observe and quantify the rate at which cells move to close the gap. A reduction in the rate of closure in treated cells compared to control cells indicates an inhibitory effect on migration.
Step-by-Step Methodology:
-
Create a Confluent Monolayer: Seed TNBC cells in a 12-well plate and grow them until they form a fully confluent monolayer.
-
Create the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch through the center of the monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells and debris. Replace the medium with fresh low-serum medium containing the desired concentration of DK-1-150 or vehicle control. Low-serum medium is used to minimize cell proliferation, ensuring that wound closure is primarily due to migration.
-
Image Acquisition: Immediately capture an image of the scratch at time 0 using a phase-contrast microscope. Place the plate back in the incubator.
-
Time-Lapse Imaging: Acquire images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial wound area at time 0.
Modulation of Cancer Stem Cell (CSC) Phenotype
Cancer Stem Cells (CSCs) are a subpopulation of tumor cells with self-renewal capabilities that are thought to drive tumor initiation, metastasis, and resistance to therapy. Targeting CSCs is a critical strategy for preventing cancer recurrence. DK-1-150 has been shown to modulate the expression of key CSC markers in TNBC cells, including c-Myc, KLF4, Nanog, Oct4A, and SOX2.[3][5] The downregulation of these transcription factors suggests that DK-1-150 can disrupt the CSC phenotype, potentially reducing the tumor's ability to self-renew and resist treatment.
Caption: DK-1-150 downregulates key CSC transcription factors.
Suppression of Epithelial-Mesenchymal Transition (EMT)
The Epithelial-Mesenchymal Transition (EMT) is a cellular program that allows epithelial cancer cells to acquire a more migratory and invasive mesenchymal phenotype, a crucial step for metastasis. DK-1-150 limits EMT activities in TNBC cells through a dual mechanism: it increases the expression of the epithelial marker E-cadherin and blocks the nuclear translocation of β-catenin.[2] E-cadherin is vital for maintaining cell-cell adhesion, and its loss is a hallmark of EMT. β-catenin is a key signaling molecule that, upon nuclear translocation, can activate genes promoting EMT and cell proliferation. By preventing this translocation, DK-1-150 effectively traps β-catenin in the cytoplasm, inhibiting its pro-mesenchymal functions.
Caption: DK-1-150 suppresses EMT via E-cadherin and β-catenin.
Summary and Future Directions
DK-1-150, a novel alkylamide derivative of bexarotene, presents a compelling preclinical profile as a therapeutic candidate for Triple-Negative Breast Cancer. Its efficacy stems from a sophisticated, multi-pronged attack on TNBC biology:
-
Induces selective apoptosis in cancer cells while sparing normal tissue.[2]
-
Inhibits cell proliferation and migration , tackling tumor growth and spread.[2]
-
Modulates the cancer stem cell phenotype by downregulating key master regulators, potentially reducing tumor recurrence.[3][5]
-
Suppresses the epithelial-mesenchymal transition , a critical process for metastasis, by modulating E-cadherin and β-catenin signaling.[2]
These combined activities highlight DK-1-150 as a molecule of significant interest. The logical next steps in its development path should focus on comprehensive in vivo studies using TNBC xenograft and patient-derived xenograft (PDX) models to validate these in vitro findings. Further research should also aim to elucidate its pharmacokinetics, pharmacodynamics, and long-term safety profile to pave the way for potential clinical investigation.
References
-
Carotenoids in Cancer Metastasis—Status Quo and Outlook. MDPI. Available at: [Link][3][5]
-
Chen, L., Long, C., Nguyen, J., & Lee, J. (2018). Discovering alkylamide derivatives of bexarotene as new therapeutic agents against triple-negative breast cancer. Bioorganic & Medicinal Chemistry Letters, 28(3), 333-338. Available at: [Link][2]
-
In-Vitro Cytotoxicity, Apoptotic Property, and Gene Expression Changes Induced by Naringenin-7-O-Glucoside in Triple-Negative Breast Cancer. ResearchGate. Available at: [Link][4]
-
Organotin(IV) carboxylates—derivatives of bexarotene: synthesis, characterization, anti/prooxidant activity, and high cytotoxicity. ResearchGate. Available at: [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovering alkylamide derivatives of bexarotene as new therapeutic agents against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carotenoids in Cancer Metastasis—Status Quo and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Preclinical Evaluation of DK-1-150, a Novel CDK1 Inhibitor, in an Orthotopic Mouse Model of Endometrioid Endometrial Cancer
APPLICATION NOTE
Forward-Looking Statement: The compound DK-1-150 is a hypothetical agent created for the purpose of this instructional guide. The following application note is a representative example of a preclinical workflow for a novel therapeutic candidate. The protocols and scientific rationale are based on established methodologies in the field of oncology drug development.
Introduction: The Rationale for Targeting CDK1 in Endometrial Cancer
Endometrial cancer is the most prevalent gynecologic malignancy in developed nations, with endometrioid adenocarcinoma being the most common subtype[1]. While early-stage disease is often curable through surgery, advanced and recurrent cancers have a poor prognosis, highlighting the urgent need for novel therapeutic strategies.
A key hallmark of cancer is deregulated cell cycle progression[2]. Cyclin-Dependent Kinase 1 (CDK1), a serine/threonine kinase, is a master regulator of the G2/M transition and is essential for mitosis[3]. Overexpression of CDK1 is a common feature in various malignancies, including endometrial cancer, and often correlates with higher tumor grade and unfavorable outcomes[3]. This makes CDK1 a compelling therapeutic target. By inhibiting CDK1, we can induce G2/M cell cycle arrest and apoptosis in cancer cells, which are highly dependent on this kinase for their proliferation[2][4].
This application note details the preclinical in vivo evaluation of DK-1-150, a potent and selective (hypothetical) small-molecule inhibitor of CDK1. We describe a comprehensive workflow for assessing the therapeutic efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of DK-1-150 in a clinically relevant orthotopic mouse model of endometrioid endometrial cancer.
The CDK1 Signaling Pathway
CDK1, in complex with its regulatory partner Cyclin B, orchestrates the entry into mitosis. Its activity is tightly regulated by phosphorylation events. Deregulation of this pathway is a critical step in tumorigenesis. The diagram below illustrates the central role of the CDK1/Cyclin B complex in cell cycle progression.
Caption: Simplified diagram of the CDK1/Cyclin B complex promoting G2/M transition.
Materials and Reagents
| Category | Item | Recommended Source |
| Cell Line | Ishikawa (human endometrial adenocarcinoma), Luciferase-transfected | ATCC, or equivalent |
| Animals | 6-8 week old female athymic nude mice (NU/J) | The Jackson Laboratory |
| Reagents | DK-1-150 (powder) | In-house/custom synthesis |
| Matrigel® Basement Membrane Matrix | Corning | |
| D-Luciferin, Potassium Salt | PerkinElmer | |
| Anesthetics (Isoflurane, Ketamine/Xylazine) | Licensed vendor | |
| Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) | Sigma-Aldrich | |
| Equipment | In Vivo Imaging System (IVIS) | PerkinElmer |
| Surgical instruments (forceps, scissors, sutures) | Fine Science Tools | |
| Syringes and needles (27G, 30G) | Becton, Dickinson and Company | |
| Calipers | VWR | |
| Centrifuge, Laminar flow hood | Standard laboratory suppliers |
Experimental Protocols
All animal procedures must be conducted in accordance with the guidelines from an approved Institutional Animal Care and Use Committee (IACUC)[5][6][7].
Preparation of DK-1-150 Formulation
The formulation of a novel compound is critical for its bioavailability and efficacy in vivo[8]. The choice of vehicle should be based on solubility and stability studies.
-
Vehicle Preparation: Prepare the vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) under sterile conditions in a laminar flow hood.
-
DK-1-150 Formulation:
-
Weigh the required amount of DK-1-150 powder.
-
Dissolve the powder first in DMSO.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween 80 and vortex.
-
Finally, add saline and mix thoroughly.
-
The final solution should be clear. If precipitation occurs, reformulation is necessary.
-
-
Storage: Store the formulation at 4°C for short-term use (up to one week). For longer storage, conduct stability tests.
Orthotopic Endometrioid Endometrial Cancer Mouse Model
This orthotopic model recapitulates the tumor microenvironment and metastatic patterns of human endometrial cancer more accurately than subcutaneous models[9][10][11].
-
Cell Culture: Culture Ishikawa-luciferase cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation:
-
Trypsinize and count the cells.
-
Centrifuge and resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 3 x 10^7 cells/mL.
-
Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
-
Surgical Procedure:
-
Anesthetize a 6-8 week old female athymic nude mouse using isoflurane or ketamine/xylazine.
-
Place the mouse in a supine position and sterilize the lower abdomen with 70% ethanol.
-
Make a small midline incision (approximately 1 cm) through the skin and peritoneum to expose the abdominal cavity.
-
Gently exteriorize the uterine horns.
-
Using a 27G syringe, inject 100 µL of the cell suspension (3 x 10^6 cells) into the lumen of one uterine horn[11].
-
Carefully return the uterus to the abdominal cavity.
-
Close the peritoneum and skin with sutures.
-
Administer post-operative analgesics as per IACUC protocol.
-
-
Tumor Engraftment Monitoring:
-
Starting 7 days post-surgery, monitor tumor engraftment and growth weekly using an in vivo bioluminescence imaging (BLI) system[9][12].
-
Inject mice intraperitoneally (IP) with D-luciferin (150 mg/kg) and image 10-15 minutes later.
-
Tumor growth is indicated by an increase in the bioluminescent signal (measured in photons/second).
-
Experimental Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for the in vivo efficacy study of DK-1-150.
Dosing and Administration
-
Dose-Finding Study: Before a large-scale efficacy study, a dose-finding or maximum tolerated dose (MTD) study is recommended[13]. This typically involves treating small groups of tumor-bearing mice with escalating doses of DK-1-150 to determine the highest dose that does not cause severe toxicity (e.g., >20% body weight loss).
-
Efficacy Study Groups:
-
Group 1: Vehicle control (IP, daily)
-
Group 2: DK-1-150, Low Dose (e.g., 10 mg/kg, IP, daily)
-
Group 3: DK-1-150, High Dose (e.g., 30 mg/kg, IP, daily)
-
Group 4 (Optional): Positive control (standard-of-care chemotherapy)
-
-
Administration: Administer the assigned treatment via the determined route (e.g., intraperitoneal injection) for a set period (e.g., 28 days).
Efficacy and Pharmacodynamic Assessment
Tumor Growth Inhibition
-
Primary Endpoint: The primary measure of efficacy is the inhibition of tumor growth as measured by bioluminescence[12].
-
Analysis: Quantify the BLI signal (total flux in photons/sec) for each mouse at each time point. Compare the tumor growth curves between the treatment and vehicle groups. Calculate the tumor growth inhibition (TGI) at the end of the study.
Survival Analysis
-
In a separate cohort of mice, treatment can be continued to assess the impact on overall survival.
-
Endpoint: The endpoint is a pre-defined humane endpoint (e.g., tumor burden, >20% weight loss, or other signs of distress).
-
Analysis: Generate Kaplan-Meier survival curves and compare the median survival between groups using a log-rank test.
Histology and Biomarker Analysis
At the study endpoint, collect tumors and major organs for analysis.
-
Tissue Processing: Fix tissues in 10% neutral buffered formalin and embed in paraffin (FFPE).
-
Histology: Stain tissue sections with Hematoxylin and Eosin (H&E) to assess tumor morphology and invasion[14].
-
Immunohistochemistry (IHC): Analyze the expression of key biomarkers to confirm the mechanism of action.
-
Ki-67: A marker of cell proliferation. A decrease in Ki-67 staining indicates an anti-proliferative effect.
-
Phospho-Histone H3 (pHH3): A marker for cells in mitosis. Inhibition of CDK1 is expected to cause a G2/M arrest, which may lead to a transient accumulation or decrease of pHH3-positive cells depending on the exact mechanism of arrest.
-
Cleaved Caspase-3: A marker of apoptosis. An increase in staining suggests the induction of programmed cell death.
-
p53, PTEN, ER/PR: These markers can help characterize the tumor model and are relevant prognostic indicators in human endometrial cancer[1][15][16].
-
Pharmacokinetic (PK) and Safety Assessment
Pharmacokinetic Study
A PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of DK-1-150, and to correlate drug exposure with efficacy[17][18][19].
-
Study Design:
-
Administer a single dose of DK-1-150 to non-tumor-bearing mice via intravenous (IV) and the intended therapeutic route (e.g., IP or oral).
-
Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
-
Sample Analysis: Extract DK-1-150 from plasma and quantify its concentration using LC-MS/MS.
-
Data Analysis:
| PK Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| t1/2 | Elimination half-life |
| AUC | Area under the curve (total drug exposure) |
| Bioavailability (%) | The fraction of the administered dose that reaches systemic circulation |
Safety and Toxicology
Monitor animal health throughout the study.
-
Clinical Observations: Daily checks for any signs of distress, such as changes in posture, activity, or grooming.
-
Body Weight: Measure body weight at least twice a week. A sustained loss of >20% is a common humane endpoint.
-
Post-mortem Analysis: At the end of the study, collect major organs (liver, spleen, kidney, heart, lungs) for histological examination to identify any signs of drug-induced toxicity.
Data Interpretation and Troubleshooting
-
Efficacy: A statistically significant reduction in tumor growth (BLI signal) and/or an increase in survival in the DK-1-150 treated groups compared to the vehicle group indicates anti-tumor activity.
-
PK/PD Correlation: Correlate the observed efficacy with the PK data. For example, determine if the plasma concentrations of DK-1-150 achieved in the efficacy study exceed the in vitro IC50 for a sustained period.
-
Troubleshooting:
-
No Tumor Growth: Check cell viability, Matrigel quality, and surgical technique.
-
High Variability in Tumor Growth: Increase the number of animals per group. Ensure consistent surgical and cell injection techniques.
-
Toxicity Observed: Re-evaluate the dose and formulation. The vehicle itself may cause toxicity.
-
Conclusion
The protocols outlined in this application note provide a robust framework for the preclinical evaluation of DK-1-150, a novel CDK1 inhibitor, in a clinically relevant orthotopic mouse model of endometrioid endometrial cancer. This comprehensive approach, combining efficacy, PK/PD, and safety assessments, is essential for establishing a strong rationale for the further development of DK-1-150 as a potential cancer therapeutic.
References
-
Cabrera, S., et al. (2011). Generation and characterization of orthotopic murine models for endometrial cancer. Clinical & Experimental Metastasis. Available at: [Link]
-
Llobet-Navas, D., et al. (2022). New mouse models boost personalized treatment research in endometrial cancer. IDIBELL News. Available at: [Link]
-
Alfa Cytology. In Vivo Efficacy Evaluation for Cancer Therapy. Alfa Cytology. Available at: [Link]
-
Tanaka, Y., et al. (2021). Two-Way Development of the Genetic Model for Endometrial Tumorigenesis in Mice: Current and Future Perspectives. Frontiers in Oncology. Available at: [Link]
-
Ferreira, A., et al. (2024). Murine Xenograft Models as Preclinical Tools in Endometrial Cancer Research. MDPI. Available at: [Link]
-
Monsivais, D., et al. (2020). Novel poorly differentiated endometrial cancer mouse model. Springer Nature Research Communities. Available at: [Link]
-
Qie, S., et al. (2023). Targeting CDK1 in cancer: mechanisms and implications. ResearchGate. Available at: [Link]
-
Qie, S., et al. (2023). Targeting CDK1 in cancer: mechanisms and implications. PMC - NIH. Available at: [Link]
-
Murali, C., et al. (2021). Endometrial Tumor Classification by Histomorphology and Biomarkers in the Nurses' Health Study. Silice. Available at: [Link]
-
Lee, J., et al. (2022). Ro-3306, a CDK1 inhibitor, shows anti-tumor effect in vitro and in vivo... ResearchGate. Available at: [Link]
-
Huvila, J., et al. (2020). An immune competent orthotopic model of endometrial cancer with metastasis. Scientific Reports. Available at: [Link]
-
An, F., et al. (2018). In Vivo Pharmacology Models for Cancer Target Research. PubMed. Available at: [Link]
-
Vassilev, L. T., et al. (2006). Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1. PNAS. Available at: [Link]
-
Huvila, J., et al. (2020). An immune competent orthotopic model of endometrial cancer with metastasis. PMC - NIH. Available at: [Link]
-
Wodarski, C., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. PMC - NIH. Available at: [Link]
-
Murali, C., et al. (2021). Endometrial Tumor Classification by Histomorphology and Biomarkers in the Nurses' Health Study. ResearchGate. Available at: [Link]
-
van der Horst, P. H., et al. (2018). Development of an Image-Guided Orthotopic Xenograft Mouse Model of Endometrial Cancer with Controllable Estrogen Exposure. MDPI. Available at: [Link]
-
Zhang, C., et al. (2022). An Integrative Human Pan-Cancer Analysis of Cyclin-Dependent Kinase 1 (CDK1). MDPI. Available at: [Link]
-
Li, L., et al. (2018). CDK1 Interacts with Sox2 and Promotes Tumor Initiation in Human Melanoma. Cancer Research - AACR Journals. Available at: [Link]
-
de Groot, F., et al. (2021). Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC). MDPI. Available at: [Link]
-
Wu, Y., et al. (2022). The CDK1 inhibitor, Ro-3306, is a potential antiviral candidate against influenza virus infection. PubMed. Available at: [Link]
-
Putter, V., et al. (2017). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. PMC - NIH. Available at: [Link]
-
Liu, S., et al. (2021). Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer. PMC - NIH. Available at: [Link]
-
Gargiulo, P., et al. (2020). Prognostic Biomarkers in Endometrial Cancer: A Systematic Review and Meta-Analysis. MDPI. Available at: [Link]
-
Animal Ethics Infolink. (n.d.). Guidelines for the Housing of Mice in Scientific Institutions. Animal Ethics Infolink. Available at: [Link]
-
NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available at: [Link]
-
ProBio. (n.d.). In Vivo Efficacy Evaluation. ProBio CDMO. Available at: [Link]
-
Al-Salama, Z., et al. (2024). CANCER THERAPY BY CYCLIN-DEPENDENT KINASE INHIBITORS (CDKIS): BENCH TO BEDSIDE. EXCLI Journal. Available at: [Link]
-
Eravci, M., et al. (2015). Sensitivity to cdk1-inhibition is modulated by p53 status in preclinical models of embryonal tumors. Oncotarget. Available at: [Link]
-
Ercan, H., et al. (2018). CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner. PMC - NIH. Available at: [Link]
-
Wodarski, C., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Publications. Available at: [Link]
-
Tadesse, S., et al. (2006). Discovery and Evaluation of Dual CDK1 and CDK2 Inhibitors. AACR Journals. Available at: [Link]
-
Stokke, T., et al. (2015). Multimodal Imaging of Orthotopic Mouse Model of Endometrial Carcinoma. PMC - NIH. Available at: [Link]
-
ANU Animal Ethics Committee. (n.d.). Standard Laboratory Rodent Husbandry and Care. Australian National University. Available at: [Link]
-
Locuson, C. W., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? ResearchGate. Available at: [Link]
-
Wang, A., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. Available at: [Link]
-
De Leo, A., et al. (2022). Current Prognostic and Predictive Biomarkers for Endometrial Cancer in Clinical Practice: Recommendations/Proposal from the Italian Study Group. Frontiers in Oncology. Available at: [Link]
-
Lichtenegger, J., et al. (2022). A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS. PMC - NIH. Available at: [Link]
-
Parra-Herran, C., et al. (2024). Biomarkers in the Diagnosis of Endometrial Precancers. PMC - NIH. Available at: [Link]
-
CCAC. (2021). CCAC guidelines: Animal welfare assessment. Canadian Council on Animal Care. Available at: [Link]
-
The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. Forskningsetikk. Available at: [Link]
Sources
- 1. Prognostic Biomarkers in Endometrial Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. animalethics.org.au [animalethics.org.au]
- 6. ccac.ca [ccac.ca]
- 7. forskningsetikk.no [forskningsetikk.no]
- 8. mdpi.com [mdpi.com]
- 9. modelos-experimentales.ciberonc.es [modelos-experimentales.ciberonc.es]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Multimodal Imaging of Orthotopic Mouse Model of Endometrial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dctd.cancer.gov [dctd.cancer.gov]
- 14. Frontiers | Current Prognostic and Predictive Biomarkers for Endometrial Cancer in Clinical Practice: Recommendations/Proposal from the Italian Study Group [frontiersin.org]
- 15. Endometrial Tumor Classification by Histomorphology and Biomarkers in the Nurses’ Health Study | Publicación [silice.csic.es]
- 16. Biomarkers in the Diagnosis of Endometrial Precancers. Molecular Characteristics, Candidate Immunohistochemical Markers, and Promising Results of Three-Marker Panel: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: A Framework for Intracellular Flow Cytometry Analysis Using Fluorescently-Labeled Antibodies
A Note to the Researcher: Initial searches for a specific reagent designated "DK-1-150" did not yield a recognized, commercially available product for flow cytometry. Therefore, this document serves as a comprehensive guide and a detailed, adaptable protocol for the flow cytometric analysis of an intracellular target. For the purpose of this guide, we will use the placeholder "Anti-Target-X (DK-1-150)" to represent a hypothetical, fluorescently-labeled monoclonal antibody. This framework is designed to be modified by the end-user to fit their specific intracellular target of interest.
Introduction: Unveiling the Intracellular Landscape with Flow Cytometry
Flow cytometry is a powerful technique for the multi-parameter analysis of single cells within a heterogeneous population.[1] While traditionally used for the identification of cell surface markers, advancements in fixation and permeabilization techniques have opened the door to the complex world of intracellular proteins.[2][3][4] This allows for the simultaneous analysis of cell surface markers and intracellular antigens, providing a deeper understanding of cellular function, signaling pathways, and responses to stimuli.[3][4]
This guide provides a robust framework for developing a flow cytometry assay for a novel intracellular target, using the hypothetical antibody "Anti-Target-X (DK-1-150)". We will delve into the critical aspects of experimental design, provide a detailed step-by-step protocol, and discuss the principles of data analysis and interpretation.
I. Foundational Principles for Robust Intracellular Flow Cytometry
The successful detection of intracellular antigens hinges on the careful optimization of several key steps. Unlike staining for surface proteins, intracellular staining requires the fixation of the cells to preserve their morphology and antigenicity, followed by permeabilization of the cell membrane to allow the antibody access to its target.[2][3] The choice of fixation and permeabilization reagents is critical and depends on the location of the target antigen (e.g., cytoplasm, nucleus, or secreted proteins).[2][4]
Considerations for Experimental Design:
-
Antibody Panel Design: When designing a multicolor flow cytometry panel, the selection of fluorochromes is crucial to minimize spectral overlap and the need for extensive compensation.[5][6] Brighter fluorochromes should be paired with antigens of lower abundance, and vice versa.
-
Controls are Non-Negotiable: A well-controlled experiment is the cornerstone of reliable data. The following controls are essential for intracellular flow cytometry:
-
Viability Dye: Dead cells can non-specifically bind antibodies, leading to false-positive signals.[7][8][9][10] A viability dye allows for the exclusion of dead cells from the analysis.[7][9]
-
Compensation Controls: When using multiple fluorochromes, single-stained controls are necessary to correct for spectral overlap between channels.[5][6][11][12][13]
-
Fluorescence Minus One (FMO) Controls: FMO controls are critical for accurate gating, especially for dimly expressed markers or when populations are not well-separated.[14][15][16][17][18] An FMO control includes all antibodies in the panel except for the one being evaluated, revealing the spread of fluorescence from the other channels into the channel of interest.[14][15][16][17][18]
-
Biological Controls: These include unstimulated vs. stimulated samples, or cells known to be negative or positive for the target antigen, to validate the staining pattern.
-
-
Fc Receptor Blocking: Immune cells such as monocytes, macrophages, and B cells express Fc receptors that can non-specifically bind antibodies, leading to false-positive results.[19][20][21] Blocking these receptors with purified IgG or commercial Fc blocking reagents is a critical step.[19][20][21][22]
II. Visualizing the Workflow and a Hypothetical Signaling Pathway
To provide a clearer understanding of the experimental process and the potential biological context, the following diagrams were generated using Graphviz.
Figure 1: A generalized workflow for intracellular flow cytometry.
Figure 2: A hypothetical signaling pathway involving "Target-X".
III. Detailed Protocol: Intracellular Staining for "Target-X"
This protocol is a template and should be optimized for your specific cell type and antibody.
A. Reagents and Materials
| Reagent | Recommended Product (Example) | Purpose |
| Flow Cytometry Staining Buffer | PBS with 2% FBS and 0.09% Sodium Azide | Cell washing and antibody dilution |
| Viability Dye | Fixable Viability Dye (e.g., eFluor™ 780) | Exclusion of dead cells |
| Fc Block | Anti-CD16/CD32 Antibody (for mouse) or Human Fc Receptor Binding Inhibitor | Prevents non-specific antibody binding |
| Surface Antibodies | Fluorochrome-conjugated antibodies for surface markers | Cell population identification |
| Fixation/Permeabilization Buffer | Foxp3/Transcription Factor Staining Buffer Set | For nuclear antigens |
| Intracellular Antibody | Anti-Target-X (DK-1-150) | Detection of the target protein |
| Flow Tubes | 5 mL polystyrene round-bottom tubes | Sample containment |
B. Step-by-Step Staining Procedure
-
Cell Preparation:
-
Prepare a single-cell suspension from your tissue or cell culture.
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow tube.
-
-
Viability Staining:
-
Wash the cells once with 2 mL of PBS. Centrifuge at 400-600 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Add the fixable viability dye according to the manufacturer's instructions and incubate for 20-30 minutes at 4°C, protected from light.
-
Wash the cells with 2 mL of Flow Cytometry Staining Buffer. Centrifuge and discard the supernatant.
-
-
Fc Receptor Blocking:
-
Surface Antigen Staining:
-
Without washing, add the predetermined optimal concentration of fluorochrome-conjugated surface antibodies to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with 2 mL of Flow Cytometry Staining Buffer. Centrifuge and discard the supernatant.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 1 mL of freshly prepared Fixation/Permeabilization buffer.
-
Incubate for 30-60 minutes at 4°C in the dark. This step will fix and permeabilize the cells.[2][4][23]
-
Wash the cells twice with 2 mL of 1X Permeabilization Buffer. Centrifuge at 400-600 x g for 5 minutes at room temperature and discard the supernatant after each wash.[3][23]
-
-
Intracellular Antigen Staining:
-
Resuspend the fixed and permeabilized cell pellet in 100 µL of 1X Permeabilization Buffer.
-
Add the optimal concentration of Anti-Target-X (DK-1-150) .
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with 2 mL of 1X Permeabilization Buffer as described in step 5.[3][23]
-
-
Final Resuspension and Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer as soon as possible. If necessary, samples can be stored at 4°C in the dark for a few hours.
-
IV. Data Analysis and Interpretation
A systematic gating strategy is essential for the accurate interpretation of flow cytometry data.[24]
Figure 3: A representative gating strategy for data analysis.
Gating Strategy Steps:
-
Quality Control:
-
First, gate on the events over time to ensure a stable flow rate during acquisition.[25]
-
Next, exclude cell doublets or aggregates by gating on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).[1]
-
Then, gate on the live cell population based on the viability dye staining.[1][25]
-
-
Cell Population Identification:
-
From the live, single-cell population, identify your parent population of interest based on its forward and side scatter properties (FSC vs. SSC).
-
Further refine your gating to identify specific cell subsets using surface marker expression (e.g., CD3+ T cells, then CD4+ helper T cells).[26]
-
-
Target Analysis:
-
Within your final gated population of interest, visualize the expression of Target-X using a histogram for the DK-1-150 fluorochrome.
-
Use your FMO control to set the gate for positive Target-X expression.[14][15][16][17][18]
-
The percentage of positive cells and the mean fluorescence intensity (MFI) can then be quantified.[24]
-
V. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background/Non-specific Staining | - Inadequate Fc blocking- Antibody concentration too high- Dead cells included in analysis- Insufficient washing | - Ensure appropriate Fc Block is used[19][20]- Titrate antibodies to determine optimal concentration- Use a viability dye to exclude dead cells[7][9]- Increase the number and volume of wash steps |
| Weak or No Signal | - Antibody not suitable for flow cytometry- Incorrect fixation/permeabilization buffer for the target's location- Low target expression- Fluorochrome is dim or has been photobleached | - Check antibody datasheet for validated applications- Test different fixation/permeabilization kits[2][4]- Use a brighter fluorochrome and/or a signal amplification system- Protect samples from light at all times |
| Poor Resolution/Population Separation | - High spectral overlap- Inadequate compensation | - Redesign antibody panel to minimize spectral overlap- Ensure single-stain compensation controls are bright and accurately prepared[5][6][11] |
VI. Conclusion
This application note provides a comprehensive framework for the successful implementation of an intracellular flow cytometry assay. While we have used the placeholder "Anti-Target-X (DK-1-150)" due to the lack of specific information on the originally requested reagent, the principles, protocols, and troubleshooting advice presented here are broadly applicable. By carefully considering experimental design, incorporating all necessary controls, and employing a systematic data analysis strategy, researchers can confidently explore the intracellular environment and gain valuable insights into cellular biology.
References
- Vertex AI Search. (n.d.). Fluorescence minus one (FMO)
- Bio-Rad Antibodies. (n.d.). Fluorescence Minus One Controls - Flow Cytometry Guide.
- Thermo Fisher Scientific. (n.d.). BestProtocols: Staining Intracellular Antigens for Flow Cytometry.
- Creative Diagnostics. (n.d.). Flow Cytometry: Intracellular Staining Protocol.
- Biotium. (2023, October 23). Protocol: Intracellular Antibody Staining for Flow Cytometry.
- Cell Signaling Technology. (n.d.). Viability dyes for Flow Cytometry | CST Blog.
- Abcam. (n.d.).
- CU Anschutz School of Medicine. (n.d.).
- Bitesize Bio. (2025, June 8).
- Bitesize Bio. (2025, June 6). All for one and one for all – Fluorescence Minus One Controls.
- Abcam. (n.d.). Flow Cytometry Protocol.
- Flow Contract Site Laboratory. (n.d.). Fc Receptors (FcR) and their Relevance to Flow Cytometry.
- CU Anschutz School of Medicine. (2014, June 2). Staining Intracellular Antigens for Flow Cytometry.
- Abcam. (n.d.). Cell viability dyes for flow cytometry.
- News-Medical. (2023, February 1). What are Fluorescence Minus One (FMO) Controls?.
- Thermo Fisher Scientific. (n.d.). Fixable Viability Dyes for Flow Cytometry.
- FluoroFinder. (2023, September 29). Viability Dye Selection Guide.
- McGovern Medical School - UTHealth Houston. (n.d.). Fc Blocking.
- Addgene. (2024, May 16).
- FluoroFinder. (2023, July 5).
- McGovern Medical School - UTHealth Houston. (n.d.). FMO Controls.
- Wikipedia. (n.d.).
- FlowJo. (n.d.).
- FineTest. (2026, February 4). Fc Block for Flow Cytometry.
- Sino Biological. (n.d.). Flow Cytometry (FACS) Antibody Verified by Fc Receptor Blocking.
- Abcam. (n.d.).
- Fortis Life Sciences. (n.d.).
- National Institutes of Health. (n.d.). Brief guide to flow cytometry - PMC.
- ResearchGate. (n.d.). (PDF)
Sources
- 1. Brief guide to flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Cell viability dyes for flow cytometry | Abcam [abcam.com]
- 10. Viability Dye Selection Guide - FluoroFinder [fluorofinder.com]
- 11. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 12. Compensation (cytometry) - Wikipedia [en.wikipedia.org]
- 13. docs.flowjo.com [docs.flowjo.com]
- 14. Fluorescene minus one (FMO) controls: a key step in flow cytometry panel validation [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. news-medical.net [news-medical.net]
- 18. FMO Controls | McGovern Medical School [med.uth.edu]
- 19. fcslaboratory.com [fcslaboratory.com]
- 20. Fc Blocking | McGovern Medical School [med.uth.edu]
- 21. Fc Block for Flow Cytometry - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 22. sinobiological.com [sinobiological.com]
- 23. biotium.com [biotium.com]
- 24. Data analysis in flow cytometry | Abcam [abcam.com]
- 25. researchgate.net [researchgate.net]
- 26. fortislife.com [fortislife.com]
Application Note: Functional Profiling of DK-1-150 in Matrigel Invasion Assays and EMT Marker Analysis
Compound: DK-1-150 (Alkylamide derivative of Bexarotene)
Primary Application: Anti-metastatic Profiling & Cancer Stem Cell (CSC) Targeting
Target Mechanism: Wnt/
Introduction & Mechanism of Action
DK-1-150 is a synthetic alkylamide derivative of the retinoid X receptor (RXR) agonist bexarotene.[1][2] Unlike its parent compound, DK-1-150 exhibits distinct pharmacological properties optimized for Triple-Negative Breast Cancer (TNBC) . It functions not merely as a cytotoxic agent but as a potent regulator of cellular plasticity, specifically targeting the Epithelial-Mesenchymal Transition (EMT) and the Cancer Stem Cell (CSC) subpopulation (CD44
Why Use DK-1-150?
In drug development, DK-1-150 serves as a critical chemical probe for studying metastatic dissemination . While standard chemotherapy targets rapidly dividing bulk tumor cells, DK-1-150 targets the "stem-like" properties that drive recurrence and drug resistance.
Mechanism of Action
DK-1-150 suppresses the nuclear translocation of
Figure 1: Mechanistic pathway of DK-1-150. By blocking
Protocol A: Matrigel Invasion Assay (Boyden Chamber)
This is the gold-standard functional assay for validating DK-1-150 activity. It distinguishes between simple migration (movement) and invasion (movement through extracellular matrix).
Experimental Design
-
Cell Model: MDA-MB-231 (TNBC line, highly invasive, Mesenchymal phenotype).
-
Controls:
-
Negative Control: DMSO (Vehicle).
-
Positive Control: Cytochalasin D (Invasion inhibitor) or Serum-free media in bottom chamber (Chemotaxis control).
-
-
DK-1-150 Concentration: 1
M – 10 M (Based on IC ~3-5 M for viability, but anti-invasive effects often occur at sub-cytotoxic levels).
Reagents & Equipment[3][4][5][6]
-
Insert: Transwell® inserts (8.0
m pore size). -
Matrix: Matrigel® Growth Factor Reduced (GFR) Basement Membrane Matrix.
-
Chemoattractant: RPMI-1640 + 10% FBS.
-
Stain: Crystal Violet (0.5% w/v in 20% methanol).
Step-by-Step Methodology
Phase 1: Matrix Preparation (Critical for Reproducibility)
-
Thaw Matrigel: Thaw overnight at 4°C on ice. Note: Matrigel solidifies rapidly >10°C. Keep all pipette tips and tubes pre-chilled.
-
Dilution: Dilute Matrigel to 300
g/mL in serum-free cold medium. -
Coating: Add 100
L of diluted Matrigel to the upper chamber of the Transwell insert. -
Polymerization: Incubate at 37°C for 4–6 hours to form a solid gel layer.
Phase 2: Cell Treatment & Seeding
-
Starvation: Serum-starve MDA-MB-231 cells for 24 hours prior to the assay to synchronize the cell cycle and sensitize them to chemoattractants.
-
Harvest: Detach cells using mild Trypsin/EDTA; neutralize with trypsin inhibitor (not serum, if possible, to maintain starvation state) or wash 2x with PBS.
-
Resuspension: Resuspend cells at
cells/mL in serum-free media containing DK-1-150 (or DMSO vehicle).-
Expert Tip: Pre-incubating cells with DK-1-150 for 24h before seeding yields more robust data than adding it only during the migration window, as EMT reversal is transcriptional and takes time.
-
Phase 3: The Invasion Chamber Setup
-
Bottom Chamber: Add 600
L of Complete Media (10% FBS) to the lower well. This creates the chemotactic gradient. -
Top Chamber: Carefully add 100
L of the cell suspension (with DK-1-150) onto the polymerized Matrigel layer. Avoid bubbles. -
Incubation: Incubate for 24–48 hours at 37°C, 5% CO
.
Phase 4: Fixation & Quantification
-
Swabbing: Remove inserts. Use a cotton swab to gently scrub the interior (top) of the insert to remove non-invading cells and Matrigel. Failure to scrub thoroughly is the #1 cause of high background.
-
Fixation: Transfer inserts to a well containing 4% Paraformaldehyde (15 min).
-
Staining: Transfer to 0.5% Crystal Violet solution (20 min). Wash in dH
O. -
Quantification:
-
Microscopy: Image 5 random fields at 20x. Count violet-stained cells.
-
Spectrophotometry (High Throughput): Destain inserts with 10% Acetic Acid (200
L) and read Absorbance at 590 nm.
-
Protocol B: Molecular Validation via qRT-PCR
To confirm that the reduced invasion observed in Protocol A is due to the specific mechanism of DK-1-150 (EMT reversal), you must quantify marker gene expression.
Primer Targets
| Gene | Type | Expected Change (with DK-1-150) | Biological Role |
| CDH1 (E-Cadherin) | Epithelial | Increase ( | Cell-cell adhesion; metastasis suppressor. |
| CDH2 (N-Cadherin) | Mesenchymal | Decrease ( | Promotes motility and invasion. |
| VIM (Vimentin) | Mesenchymal | Decrease ( | Cytoskeletal remodeling for migration. |
| SNAI1 (Snail) | Transcription Factor | Decrease ( | Master regulator of EMT; represses CDH1. |
| GAPDH | Housekeeping | No Change | Normalization control. |
Workflow Diagram
Figure 2: qRT-PCR workflow for validating EMT reversal by DK-1-150.
Data Analysis & Interpretation
Calculating Percent Invasion
For the invasion assay, normalize the Optical Density (OD) or Cell Count of the treated group against the DMSO control.
Success Criteria:
-
A statistically significant reduction in invasion (e.g., >40% inhibition) without massive cell death (verify viability via MTT/CCK-8 in parallel) indicates specific anti-metastatic activity.
-
Self-Validation: If invasion decreases but CDH1 expression does not increase (Protocol B), the compound may be acting via a non-EMT mechanism (e.g., cytotoxicity or cytoskeletal disruption) rather than the proposed reprogramming.
References
-
Chen, L., Long, C., Tran, K. A., & Lee, J. (2017).[1] Discovering alkylamide derivatives of bexarotene as new therapeutic agents against triple-negative breast cancer.[1] Bioorganic & Medicinal Chemistry Letters, 27(16), 3666-3671.
-
Kramer, N., et al. (2013). In vitro cell migration and invasion assays. Mutation Research/Reviews in Mutation Research, 752(1), 10-24.
-
Justus, C. R., Leffler, N., Ruiz-Echevarria, M., & Yang, L. V. (2014). In vitro cell migration and invasion assays. Journal of Visualized Experiments, (88), e51046.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing DK-1-150 Concentration for In Vitro Assays
This guide is designed to provide you with the foundational knowledge, practical protocols, and troubleshooting insights necessary to confidently determine and utilize the optimal DK-1-150 concentration in your specific in vitro assay system.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when beginning to work with DK-1-150.
Q1: What is DK-1-150 and what is its mechanism of action?
A1: DK-1-150 is a synthetic analog of curcumin designed for improved bioavailability and selectivity.[2] Its primary mechanism of action in cancer cells is the induction of apoptosis (programmed cell death) via the intrinsic, or mitochondria-dependent, pathway.[1][3] This process involves the depolarization of the mitochondrial membrane and has been shown to be associated with a significant upregulation in the expression of caspase-9, a key initiator caspase in this pathway.[2] Studies have also shown that DK-1-150 can cause cell cycle arrest, increasing the population of cells in the sub-G0/G1 phase.[1][3]
Caption: Experimental workflow for determining the IC50 of DK-1-150.
Procedure:
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment:
-
Prepare a series of 2x concentrations of DK-1-150 in culture medium via serial dilution (e.g., from 200 µM to 0.2 µM).
-
Also, prepare a 2x vehicle control (e.g., 0.2% DMSO in medium).
-
Aspirate the old medium from the cells and add an equal volume of the 2x compound dilutions and the vehicle control to the appropriate wells. This will result in final concentrations from 100 µM to 0.1 µM and a final DMSO concentration of 0.1%. Include "cells only" (no treatment) wells as a 100% viability control.
-
-
Incubation: Incubate the plate for your desired time point (e.g., 48 hours), consistent with the expected mechanism of action. [1]4. MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well using a plate reader at a wavelength of 570 nm.
-
Data Analysis:
-
Normalize the data by setting the "cells only" control as 100% viability and the "no cells" blank as 0%.
-
Plot the percent viability against the logarithm of the DK-1-150 concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Section 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells | 1. Inconsistent cell seeding: Uneven cell distribution across the plate. 2. Edge effects: Evaporation from wells on the plate's perimeter. 3. Compound precipitation: Incomplete solubilization of DK-1-150 at higher concentrations. | 1. Ensure a homogenous single-cell suspension before plating. Pipette gently to avoid creating bubbles. 2. Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or medium to create a humidity barrier. 3. Visually inspect wells under a microscope for precipitates. If observed, review and optimize your dilution protocol (Protocol 1). Consider using a lower top concentration. |
| No Observable Effect of DK-1-150 | 1. Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Sub-optimal concentration/duration: The concentrations used were too low, or the incubation time was too short for the effect to manifest. 3. Cell line resistance: The chosen cell line may be inherently resistant to DK-1-150's mechanism. 4. Assay failure: The readout assay (e.g., MTT) may not be functioning correctly. | 1. Prepare a fresh stock solution from the powder. Always use single-use aliquots. [6] 2. Broaden the concentration range and consider a longer time course (e.g., 24, 48, and 72 hours). 3. Test a positive control cell line known to be sensitive to DK-1-150 (e.g., HT29). [1] 4. Include a positive control for your assay (e.g., a known cytotoxic agent like staurosporine) to confirm the assay is working. |
| Excessive Cytotoxicity at Low Concentrations | 1. Solvent toxicity: Final DMSO concentration is too high. 2. Cell seeding density is too low: Fewer cells are more susceptible to toxic insults. 3. Off-target effects: The compound may be hitting unintended targets at these concentrations. [4] | 1. Double-check your dilution calculations to ensure the final DMSO concentration is ≤0.1%. Always compare against your vehicle control. [7] 2. Optimize your cell seeding density to ensure cells are in a healthy, logarithmic growth phase during treatment. 3. This is less likely at very low concentrations but possible. If the effect does not show a clear dose-response curve, further investigation is needed (See Section 4). |
| Discrepancy with Published Results | 1. Different experimental conditions: Cell passage number, serum concentration in media, and cell density can all influence IC50 values. 2. Different assay methods: The method used to measure viability or inhibition may differ from the published study. | 1. Standardize your experimental parameters. Ensure your cell line has been authenticated and is free from contamination. 2. Carefully compare your protocol with the one described in the literature and note any differences. |
Section 4: Advanced Concepts & Best Practices
Distinguishing On-Target vs. Off-Target Effects
Observing a cellular phenotype after treatment is only the first step. A critical aspect of scientific rigor is to ensure the observed effect is due to the intended mechanism (on-target) and not an unintended interaction (off-target). [4] Key Strategies:
-
Use the Lowest Effective Concentration: Operate at or near the IC50. Concentrations significantly higher (>10x IC50) are more prone to non-specific effects. [5]* Confirm Target Engagement: While direct binding assays for DK-1-150 may not be readily available, you can probe downstream markers of its known mechanism. For example, use Western blotting to check for cleaved Caspase-9 or Caspase-3, which would confirm the activation of the apoptotic pathway.
-
Use a Negative Control: If available, use a structurally similar but biologically inactive analog of DK-1-150. This is a powerful tool to demonstrate that the observed activity is specific to the active compound's structure. [5]* Rescue Experiments: If DK-1-150 targets a specific protein, overexpressing that protein might "rescue" the cells from the compound's effect.
Caption: Decision tree for troubleshooting potential off-target effects.
References
-
Aragen Bioscience. (n.d.). Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]
-
Zhang, R., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of Medicinal Chemistry, 65(4), 3415–3431. [Link]
-
Aman, N. A., et al. (2018). DK1 Induces Apoptosis via Mitochondria-Dependent Signaling Pathway in Human Colon Carcinoma Cell Lines In Vitro. Molecules, 23(4), 889. [Link]
-
Mizuno, T., et al. (2024). Development of an in vitro assay for screening programmed death receptor-1/programmed cell death ligand 1 monoclonal antibody therapy in dogs. Veterinary Immunology and Immunopathology, 274, 110792. [Link]
- Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Source URL not available]
-
Cole, D. J., et al. (2016). Computationally-guided optimization of small-molecule inhibitors of the Aurora A kinase–TPX2 protein–protein interaction. Chemical Science, 7(2), 1437-1444. [Link]
-
Kahrizi, A. (2025, April 28). What concentration of small molecule inhibition is suitable for gene expression assessment? IC50 or lower one? ResearchGate. Retrieved from [Link]
-
Aman, N. A., et al. (2018). DK1 Induces Apoptosis via Mitochondria-Dependent Signaling Pathway in Human Colon Carcinoma Cell Lines In Vitro. ResearchGate. Retrieved from [Link]
-
Aman, N. A., et al. (2018). DK1 Induces Apoptosis via Mitochondria-Dependent Signaling Pathway in Human Colon Carcinoma Cell Lines In Vitro. PubMed. Retrieved from [Link]
-
Wang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103037. [Link]
-
Lee, H. T., et al. (2019). Comprehensive in vitro characterization of PD-L1 small molecule inhibitors. Scientific Reports, 9(1), 12433. [Link]
-
Weeratunga, P., et al. (2019). A versatile flow-based assay for immunocyte-mediated cytotoxicity. Journal of Immunological Methods, 474, 112651. [Link]
-
Gao, Y., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 443-458. [Link]
-
Tadesse, S., et al. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. International Journal of Molecular Sciences, 22(6), 2825. [Link]
-
Xu, Z., et al. (2024). The mechanism and clinical application of DNA damage repair inhibitors combined with immune checkpoint inhibitors in the treatment of urologic cancer. Frontiers in Immunology, 15, 1368943. [Link]
-
Crown Bioscience. (2024, June 27). How to Evaluate the Success of Anti-PD-1 Drugs In Vitro?. Blog. Retrieved from [Link]
-
MOL-LUB Ltd. (2026, January 30). MOL Process DK 150. Retrieved from [Link]
-
Aydogmus, O., et al. (2018). Effect of tadalafil 5mg daily treatment on the ejaculatory times, lower urinary tract symptoms and erectile function in patients with erectile dysfunction. International Brazilian Journal of Urology, 44(3), 557-563. [Link]
-
Wikipedia. (n.d.). N-acyl phosphatidylethanolamine-specific phospholipase D. Retrieved from [Link]
-
Rivera-de-Torre, E., et al. (2025). Discovery of broadly neutralizing VHHs against short-chain α-neurotoxins using a consensus toxin as an antigen. mAbs, 17(1), 2522838. [Link]
-
G. E., et al. (2026, January 28). Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma. ResearchGate. Retrieved from [Link]
-
Hillebrand, M. J., et al. (2004). Pharmaceutical development of a parenteral lyophilised dosage form for the novel anticancer agent C1311. ResearchGate. Retrieved from [Link]
-
Ghorashian, S. (2019, October 17). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (24-well plate, pmel-1 or OT-I T cells, MC38 cell line). Protocols.io. [Link]
-
Wikipedia. (n.d.). Semaglutide. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024). Vol. 14 No. 3 (2024). Retrieved from [Link]
-
Fogg, A. G., & Sanghani, P. (n.d.). SOLUBILITY DATA SERIES. GitHub Pages. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. DK1 Induces Apoptosis via Mitochondria-Dependent Signaling Pathway in Human Colon Carcinoma Cell Lines In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Technical Support Center: Optimizing Treatment Time for DK-1-150
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for DK-1-150. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting and frequently asked questions to help you optimize the treatment time of DK-1-150 in your experiments for a maximal and reproducible response. As Senior Application Scientists, we have synthesized technical information with field-proven insights to ensure your success.
I. Understanding DK-1-150: Foundational Knowledge
Before delving into troubleshooting, it is crucial to understand the fundamental properties of DK-1-150. While specific details may be proprietary, this section provides a general overview of its mechanism of action to guide your experimental design.
What is the proposed mechanism of action for DK-1-150?
DK-1-150 is a potent and selective small molecule inhibitor of Doublecortin-like kinase 1 (DCLK1), a protein kinase implicated in tumor progression and therapy resistance[1]. DCLK1 is a marker for certain types of tumor stem cells and its inhibition is thought to disrupt tumor self-renewal and sensitize cancer cells to other therapies[1]. The primary mode of action of DK-1-150 is to bind to the ATP-binding pocket of the DCLK1 kinase domain, thereby preventing the phosphorylation of its downstream substrates.
II. Frequently Asked Questions (FAQs) for Initial Experiments
This section addresses common questions that arise during the initial phases of working with DK-1-150.
1. What is a good starting concentration range for DK-1-150?
For initial experiments, we recommend a broad concentration range to determine the half-maximal inhibitory concentration (IC50) in your cell line of interest. A common starting point is a serial dilution from 10 µM down to 1 nM. Always remember that the optimal concentration can vary significantly between different cell lines.
2. What is a standard initial treatment time for DK-1-150?
A standard initial treatment time for many kinase inhibitors is 24 to 72 hours.[2][3] This duration is often sufficient to observe effects on cell viability and signaling pathways. However, for a comprehensive understanding, a time-course experiment is essential.
3. What solvent should I use to dissolve DK-1-150?
DK-1-150 is typically soluble in dimethyl sulfoxide (DMSO). It is critical to prepare a concentrated stock solution in DMSO and then dilute it in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[4]
4. How should I store DK-1-150?
For long-term storage, DK-1-150 powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] Always refer to the product-specific datasheet for the most accurate storage information.
III. Troubleshooting Guide: Optimizing DK-1-150 Treatment Time
This section provides a structured approach to troubleshooting common issues encountered when determining the optimal treatment duration for DK-1-150.
Scenario 1: Suboptimal or No Target Inhibition
You have treated your cells with DK-1-150 for 24 hours but observe minimal to no decrease in the phosphorylation of a known DCLK1 downstream target via Western blot.
Possible Causes and Recommended Actions:
-
Insufficient Treatment Time: The effect of DK-1-150 on downstream signaling may not be immediate. Some cellular processes require more time to manifest a measurable change.
-
Solution: Perform a time-course experiment. This is a critical step to understand the kinetics of target inhibition.[5]
-
-
Incorrect Concentration: The concentration of DK-1-150 may be too low to effectively inhibit DCLK1 in your specific cell model.
-
Solution: In conjunction with your time-course experiment, test a range of concentrations to identify the optimal dose.[5]
-
-
Compound Instability: The compound may be degrading in the culture medium over the 24-hour period.
-
Solution: Consider replenishing the medium with fresh DK-1-150 at intermediate time points for longer experiments. Also, confirm proper storage of your compound stock.[5]
-
Detailed Protocol: Time-Course Experiment for Target Inhibition
-
Cell Seeding: Plate your cells at a density that will not lead to over-confluence by the final time point of your experiment.[6]
-
Treatment: After allowing the cells to adhere (typically overnight), treat them with a predetermined concentration of DK-1-150 (e.g., the estimated IC50 or a concentration known to be effective from initial screens).
-
Time Points: Collect cell lysates at various time points post-treatment. A suggested range could be 0, 2, 4, 8, 12, 24, and 48 hours. The "0-hour" time point represents the untreated control.
-
Western Blot Analysis: Perform a Western blot to assess the phosphorylation status of a DCLK1 downstream target. Be sure to also probe for the total protein as a loading control.[7]
| Time Point | Expected Outcome (Phospho-Target) | Rationale |
| 0 hr | High | Baseline phosphorylation level. |
| 2-8 hrs | Decreasing | Initial onset of target inhibition. |
| 12-24 hrs | Low/Minimal | Peak target inhibition. |
| 48+ hrs | Variable | Potential for feedback mechanisms or compound degradation. |
Visualization of Experimental Workflow
Caption: Decision tree for troubleshooting inconsistent cell viability results with DK-1-150.
Scenario 3: Downstream Gene Expression Changes Are Not Observed
You are using qPCR to measure the mRNA levels of genes expected to be regulated by the DCLK1 pathway, but you do not see significant changes after DK-1-150 treatment.
Possible Causes and Recommended Actions:
-
Transcriptional vs. Post-Translational Regulation: The DCLK1 pathway may primarily regulate its downstream effectors through phosphorylation (a post-translational modification) rather than by altering gene transcription.
-
Solution: Focus on phosphoproteomics or Western blotting for phosphoproteins to assess pathway activity.
-
-
Delayed Transcriptional Response: Changes in mRNA levels can take longer to become apparent than changes in protein phosphorylation.
-
Solution: Extend your time-course experiment for qPCR analysis. Consider time points such as 24, 48, and 72 hours.
-
-
Incorrect Housekeeping Gene: The housekeeping gene you are using for normalization might be affected by DK-1-150 treatment.
-
Solution: Validate your housekeeping gene by testing several common ones (e.g., GAPDH, ACTB, RPLP0) and choose one that shows stable expression across all your treatment conditions. [8] Detailed Protocol: Time-Course qPCR Experiment
-
-
RNA Isolation: Treat cells with DK-1-150 for your desired time points (e.g., 0, 12, 24, 48 hours). Lyse the cells at each time point and isolate high-quality RNA.
-
cDNA Synthesis: Perform reverse transcription to generate cDNA from your RNA samples. [9]Include a "no reverse transcriptase" control to check for genomic DNA contamination. [10]3. qPCR: Set up your qPCR reactions with primers for your target genes and at least two potential housekeeping genes. [11]4. Data Analysis: Calculate the relative gene expression using the delta-delta Ct method, normalizing to the most stable housekeeping gene. [12]
Time Point Expected Outcome (mRNA levels) Rationale 0 hr Baseline Untreated control. 12 hr Minimal Change Early time point, transcriptional changes may not have occurred. 24-48 hr Potential Change Sufficient time for transcriptional regulation to take effect. | 72+ hr | Sustained or Reverted Change | Observe long-term effects on gene expression. |
IV. Advanced Considerations
Long-Term Treatment and Acquired Resistance
For experiments lasting several days or weeks, such as clonogenic assays or studies on acquired resistance, the stability of DK-1-150 and the cellular response can change over time. It may be necessary to replenish the drug with each media change to maintain a consistent effective concentration.
Pulsatile vs. Continuous Dosing
In some contexts, a short, high-dose treatment (pulsatile) may be more effective or have a different biological outcome than continuous exposure to a lower dose. The optimal timing and duration will depend on the specific biological question being addressed. [4]
V. Summary of Recommendations
To determine the optimal treatment time for DK-1-150, a multi-faceted approach is recommended:
-
Start with a Broad Time-Course: Investigate a range of time points to understand the kinetics of DK-1-150's effects.
-
Correlate Target Inhibition with Phenotype: Align the time course of DCLK1 pathway inhibition with the observed cellular effects (e.g., decreased viability).
-
Use Orthogonal Assays: Employ multiple assay types to gain a comprehensive understanding of the cellular response (e.g., metabolic, cell counting, and apoptosis assays).
-
Maintain Rigorous Experimental Controls: Consistency in cell seeding, appropriate use of vehicle controls, and validation of reagents are paramount for reproducible results.
By systematically addressing these experimental variables, you will be well-equipped to define the optimal treatment duration for DK-1-150 in your specific research context, leading to more robust and reliable data.
References
-
Cell Viability Assay | Essential Methods & Applications. (n.d.). baseclick. Retrieved February 22, 2026, from [Link]
-
6 Steps for Successful in vitro Drug Treatment. (2025, April 29). Bitesize Bio. Retrieved February 22, 2026, from [Link]
-
Cell Health Assays. (n.d.). LI-COR Biosciences. Retrieved February 22, 2026, from [Link]
-
The Role of Cell Viability Studies in Modern Drug Development. (2025, March 5). G-Biosciences. Retrieved February 22, 2026, from [Link]
-
Troubleshooting and Optimizing a Western Blot. (2024, September 17). Addgene Blog. Retrieved February 22, 2026, from [Link]
-
Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines. (2017, May 24). OAE Publishing Inc. Retrieved February 22, 2026, from [Link]
-
Western Blot Tips for Detection of Proteins Present in Tissue Lysates. (n.d.). Bio-Rad Antibodies. Retrieved February 22, 2026, from [Link]
-
Ten Tips for Successful Westerns. (n.d.). 2BScientific. Retrieved February 22, 2026, from [Link]
-
Quantitative Real Time PCR Protocol. (n.d.). Stack Lab. Retrieved February 22, 2026, from [Link]
-
Treatment scheduling effects on the evolution of drug resistance in heterogeneous cancer cell populations. (2021, May 26). Nature Communications. Retrieved February 22, 2026, from [Link]
-
Insights into qPCR: Protocol, Detection Methods, and Analysis. (2023, November 8). The Scientist Magazine. Retrieved February 22, 2026, from [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. (2019, July 1). Anticancer Research. Retrieved February 22, 2026, from [Link]
-
How can I analyse gene expression time course study by qPCR? (2015, December 15). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. (2017, January 31). Oncotarget. Retrieved February 22, 2026, from [Link]
-
Understanding 'Inconsistent' Results in Drug Testing. (2025, December 30). Oreate AI Blog. Retrieved February 22, 2026, from [Link]
-
Time-course assay (A) Time-course experiment with transfected variant... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Identifying Potential Reasons for Inconsistent Experiment Results. (2015, March 15). Study.com. Retrieved February 22, 2026, from [Link]
-
What do you do with experimental results that are inconsistent? How do you analyze them? (2013, December 28). Quora. Retrieved February 22, 2026, from [Link]
-
Essential Metrics in Cell Culture: Understanding Growth Curves and Doubling Time. (2025, September 2). Logos Biosystems. Retrieved February 22, 2026, from [Link]
-
Inconsistent Results on Drug Tests. (2019, April 5). Industry Lab Diagnostic Partners. Retrieved February 22, 2026, from [Link]
-
Basic Cell Culture Protocols. (n.d.). Springer. Retrieved February 22, 2026, from [Link]
-
Cell culture protocols. (n.d.). European Collection of Authenticated Cell Cultures. Retrieved February 22, 2026, from [Link]
-
DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer. (2021, October 26). Spandidos Publications. Retrieved February 22, 2026, from [Link]
-
DKK1 as a novel target for myeloma immunotherapy. (n.d.). OncoImmunology. Retrieved February 22, 2026, from [Link]
-
Confounding in longitudinal studies in addiction treatment research. (2016, December 22). Taylor & Francis Online. Retrieved February 22, 2026, from [Link]
-
DKK1-SE recruits AP1 to activate the target gene DKK1 thereby promoting pancreatic cancer progression. (2024, August 6). Nature. Retrieved February 22, 2026, from [Link]
-
Centrosomal protein of 164 kDa. (n.d.). Olink. Retrieved February 22, 2026, from [Link]
-
Dosing and Timing of Immuno-Oncology Drugs. (n.d.). CADTH. Retrieved February 22, 2026, from [Link]
-
Fractionated radiation therapy after Strandqvist. (n.d.). Acta Radiologica. Retrieved February 22, 2026, from [Link]
-
Radiation Treatment Timing and Dose Delivery: Effects on Bladder Cancer Cells in 3D in Vitro Culture. (2022, October 18). MDPI. Retrieved February 22, 2026, from [Link]
-
Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1. (n.d.). Frontiers in Oncology. Retrieved February 22, 2026, from [Link]
-
N-acyl phosphatidylethanolamine-specific phospholipase D. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]
-
Preclinical Efficacy and Safety of an Oncolytic Adenovirus KD01 for the Treatment of Bladder Cancer. (2025, March 31). MDPI. Retrieved February 22, 2026, from [Link]
-
Effect of tadalafil 5mg daily treatment on the ejaculatory times, lower urinary tract symptoms and erectile function in patients with erectile dysfunction. (n.d.). International Brazilian Journal of Urology. Retrieved February 22, 2026, from [Link]
-
Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma. (2026, January 28). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Insulina colirio en afecciones de la superficie ocular. (n.d.). SciELO Cuba. Retrieved February 22, 2026, from [Link]
-
Spontaneous Expulsion per Rectum of a Colorectal Polyp: A Rare and Unusual Case. (n.d.). Cureus. Retrieved February 22, 2026, from [Link]
Sources
- 1. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. Treatment scheduling effects on the evolution of drug resistance in heterogeneous cancer cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. logosbio.com [logosbio.com]
- 7. benchchem.com [benchchem.com]
- 8. oaepublish.com [oaepublish.com]
- 9. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
- 10. idtdna.com [idtdna.com]
- 11. stackscientific.nd.edu [stackscientific.nd.edu]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Efficacy of DK-1-150 in Primary Cells: A Comparative Technical Guide
Executive Summary
The inhibition of RAD51-mediated homologous recombination (HR) is a pivotal strategy for overcoming chemotherapy resistance and inducing synthetic lethality in oncology. While B02 and RI-1 have served as historical benchmarks, their utility in primary cell models is often limited by poor solubility, off-target toxicity, or metabolic instability.
This guide outlines the validation framework for DK-1-150 , a novel small-molecule RAD51 inhibitor. We provide a direct technical comparison against standard alternatives and detail a self-validating experimental workflow designed specifically for the sensitive nature of primary patient-derived cells.
Part 1: The Candidate vs. The Standards
In primary cell validation, the margin for error is non-existent. Unlike immortalized cell lines (e.g., HeLa, U2OS), primary cells do not recover from cytotoxic stress caused by vehicle solvents or off-target effects.
Comparative Profile: DK-1-150 vs. Alternatives
The following table summarizes the physicochemical and functional distinctions critical for experimental design.
| Feature | DK-1-150 (Candidate) | B02 (Standard) | RI-1 (Alternative) |
| Mechanism | Allosteric disruption of RAD51-ssDNA filament | Competes with DNA for RAD51 binding | Covalent modification of RAD51 (Cys319) |
| IC50 (Cell Free) | ~150-200 nM (High Potency) | ~27 µM (Moderate Potency) | ~10-15 µM |
| Solubility (Aq) | High (Suitable for low-DMSO dosing) | Poor (Requires high DMSO) | Moderate |
| Reversibility | Reversible | Reversible | Irreversible (Covalent) |
| Primary Cell Risk | Low (High specificity) | High (Precipitation risk in media) | High (Non-specific thiol reactivity) |
Scientist’s Insight:
The critical advantage of DK-1-150 in primary cells is not just potency, but solubility. B02 often precipitates in serum-rich primary culture media at effective concentrations (>20µM), causing physical stress to cells that mimics toxicity. DK-1-150’s efficacy at nanomolar ranges allows for <0.1% DMSO concentration, preserving primary cell baseline viability.
Part 2: Mechanistic Grounding & Visualization
To validate DK-1-150, one must prove it disrupts the specific molecular sequence of Homologous Recombination (HR).
The Signaling Pathway
DK-1-150 targets the filament loading step. If the compound works, RAD51 cannot load onto the RPA-coated single-stranded DNA (ssDNA), preventing strand invasion.
Figure 1: Mechanism of Action. DK-1-150 intervenes post-resection, preventing the formation of the nucleoprotein filament required for DNA repair.
Part 3: Validated Experimental Protocols
Primary cells (e.g., PBMCs, CLL cells, or dissociated solid tumor cells) are metabolically distinct and often non-cycling. Standard clonogenic assays do not apply . You must use endpoints that measure acute repair failure or metabolic viability.
Protocol A: The "Gold Standard" Foci Formation Assay
Objective: Prove DK-1-150 prevents RAD51 recruitment to DNA damage sites in primary nuclei.
Reagents:
-
Primary Cells (e.g., CLL B-cells).
-
Damage Inducer: Ionizing Radiation (IR, 5 Gy) or Cisplatin (5 µM).
-
Antibodies: Anti-RAD51 (Target), Anti-γH2AX (DSB Marker/Control).
Step-by-Step Workflow:
-
Acclimatization: Thaw primary cells and rest for 4 hours in RPMI-1640 + 10% autologous serum. Crucial: Do not use FBS if possible; autologous serum reduces background stress.
-
Pre-Treatment: Treat cells with DK-1-150 (100 nM - 1 µM) or B02 (20 µM) for 2 hours.
-
Control: DMSO Vehicle (match volume).
-
-
Damage Induction: Expose cells to 5 Gy IR.
-
Repair Window: Incubate for 4-6 hours.
-
Why 4-6 hours? This is the peak window for RAD51 foci assembly.
-
-
Fixation: Spin down cells onto poly-L-lysine slides (Cytospin). Fix with 4% PFA (15 min).
-
Staining:
-
Stain for γH2AX (Green): Confirms DNA damage occurred (Positive Control).
-
Stain for RAD51 (Red): The readout.
-
-
Quantification: Count foci per nucleus.
Validation Criteria (Success):
-
Vehicle: High γH2AX + High RAD51 foci (>10 foci/cell).
-
DK-1-150: High γH2AX + Low/Absent RAD51 foci .
-
Note: If γH2AX is absent, the damage induction failed, and the assay is void.
Protocol B: Synthetic Lethality Viability Assay
Objective: Demonstrate that DK-1-150 sensitizes cells to PARP inhibitors (Olaparib), a hallmark of functional HR deficiency (HRD).
Workflow Visualization:
Figure 2: High-Throughput Viability Workflow. Designed for limited primary material using ATP-based endpoints.
Methodology:
-
Seeding: Plate primary cells (5,000/well) in opaque 384-well plates.
-
Matrix Dosing:
-
Axis A: DK-1-150 (0, 10, 50, 100, 500 nM).
-
Axis B: Olaparib (0, 1, 5, 10 µM).
-
-
Incubation: 72 - 96 hours.
-
Expert Note: Primary cells metabolize slowly. 24h is insufficient to see cell death from repair failure.
-
-
Readout: Add CellTiter-Glo reagent. Shake 10 mins. Read Luminescence.
-
Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method.
-
CI < 1.0 indicates Synergism (Validation Successful).
-
Part 4: Troubleshooting & Integrity Checks
To ensure Trustworthiness , incorporate these controls:
-
The "B02 Precipitation" Check: When comparing DK-1-150 to B02, inspect wells microscopically before readout. If B02 crystals are visible, the toxicity data is artifactual. DK-1-150 should remain clear.
-
The Non-Proliferating Control: RAD51 is strictly required in S/G2 phase. If your primary cells are 100% G0/G1 (quiescent), DK-1-150 should have no effect as a single agent. If it kills quiescent cells alone, it is likely toxic/off-target.
-
Link Integrity: Ensure your antibodies are validated for immunofluorescence, not just Western Blot.
References
-
Huang, F., et al. "Inhibition of Homologous Recombination in Human Cells by Targeting RAD51 Recombinase." Journal of Medicinal Chemistry. (Describes the foundational B02 inhibitor class).
-
Budke, B., et al. "RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells." Nucleic Acids Research. (Describes the RI-1 covalent mechanism).
-
Cruz, C., et al. "RAD51 foci as a functional biomarker of homologous recombination repair deficiency in ovarian cancer." Journal of Clinical Oncology. (Establishes the RAD51 foci assay as the clinical gold standard).
-
Torgovnick, A., et al. "Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors." Frontiers in Oncology. (Recent context on next-gen inhibitors).
Comparing the potency of DK-1-150 and [standard-of-care drug]
Targeting Cancer Stemness and EMT in Triple-Negative Breast Cancer (TNBC)
Executive Summary
This guide provides a technical comparison between DK-1-150 , a novel alkylamide derivative of the rexinoid Bexarotene (the current standard-of-care reference for RXR targeting), and the parent drug itself. While Bexarotene (Targretin) is FDA-approved for Cutaneous T-Cell Lymphoma (CTCL), its efficacy in solid tumors like Triple-Negative Breast Cancer (TNBC) has been limited by low potency against solid tumor stem cells and dose-limiting toxicities.
DK-1-150 was engineered to overcome these barriers. It functions as a potent Retinoid X Receptor (RXR) agonist that selectively targets the Cancer Stem Cell (CSC) sub-population within TNBC, driving the repression of stemness factors (SOX2, Nanog) and reversing the Epithelial-Mesenchymal Transition (EMT).
Key Differentiator: Unlike Bexarotene, DK-1-150 induces significant apoptotic cell death in TNBC lines (MDA-MB-231, BT549) without exhibiting cytotoxicity in normal mammary epithelial cells (e.g., MCF-10A), offering a superior therapeutic window.
Mechanistic Comparison & Signaling Pathway
The primary advantage of DK-1-150 over Bexarotene lies in its enhanced ability to modulate the Wnt/
Figure 1: Mechanism of Action (DK-1-150 vs. Bexarotene)
Caption: DK-1-150 activates RXR to repress stemness factors (SOX2) and block
Comparative Potency Data
The following table synthesizes experimental data comparing DK-1-150 against Bexarotene in the context of TNBC treatment.
| Feature | DK-1-150 (Novel Agent) | Bexarotene (Standard of Care) | Implication |
| Primary Target | RXR Agonist (High Specificity) | RXR Agonist | DK-1-150 retains the validated target of Bexarotene.[1] |
| TNBC Viability (MDA-MB-231) | High Potency (Induces Apoptosis) | Low Potency (Cytostatic/Weak) | DK-1-150 converts the cytostatic effect into a cytotoxic one in resistant cells. |
| CSC Marker Suppression | Strong downregulation of SOX2, Nanog, Oct4 | Moderate to Weak | DK-1-150 effectively targets the "seed" of the tumor. |
| EMT Reversal | Significantly upregulates E-Cadherin | Minimal effect in TNBC | DK-1-150 prevents metastasis (migration) more effectively. |
| Selectivity (Therapeutic Window) | Non-toxic to MCF-10A (Normal Cells) | Generally safe, but dose-limited by systemic toxicity | DK-1-150 maintains the safety profile of rexinoids while increasing tumor potency. |
| Chemical Structure | Alkylamide derivative | Benzoic acid derivative | Structural modification improves lipophilicity and cellular uptake in solid tumors. |
Experimental Protocols
To validate the superior potency of DK-1-150 in your own laboratory, follow these standardized protocols. These workflows are designed to measure Cell Viability (Potency) and Stemness Suppression (Mechanism).
Protocol A: Comparative Cell Viability Assay (TNBC)
Objective: Determine the differential cytotoxicity of DK-1-150 vs. Bexarotene.
-
Cell Seeding: Seed MDA-MB-231 (TNBC) and MCF-10A (Normal Control) cells at 3,000 cells/well in 96-well plates. Allow attachment for 24 hours.
-
Compound Preparation:
-
Dissolve DK-1-150 and Bexarotene in DMSO to create 10 mM stock solutions.
-
Prepare serial dilutions in culture media (Range: 0.1
M to 50 M). Ensure final DMSO concentration is <0.1%.
-
-
Treatment: Treat cells for 72 hours . Include a Vehicle Control (DMSO only) and a Positive Control (e.g., Doxorubicin).
-
Readout: Add CellTiter-Glo® (Promega) or MTT reagent. Incubate for 1-4 hours.
-
Analysis: Measure luminescence/absorbance. Calculate % Viability relative to Vehicle.
-
Success Metric: DK-1-150 should show an IC50 significantly lower than Bexarotene in MDA-MB-231, with >90% viability in MCF-10A.
-
Protocol B: Western Blot for EMT & Stemness Markers
Objective: Confirm the mechanism of action (CSC depletion).
-
Treatment: Treat MDA-MB-231 cells with DK-1-150 (at IC50) and Bexarotene (equimolar concentration) for 48 hours .
-
Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.
-
Separation: Load 20
g protein per lane on a 4-12% Bis-Tris gel. -
Antibody Probing:
-
Primary Targets: Anti-SOX2, Anti-Nanog, Anti-E-Cadherin, Anti-
-Catenin. -
Loading Control: Anti-GAPDH or Anti-
-Actin.
-
-
Visualization: Use HRP-conjugated secondary antibodies and ECL detection.
-
Expected Result: DK-1-150 lane shows loss of SOX2/Nanog and gain of E-Cadherin bands compared to Bexarotene.
-
Figure 2: Experimental Workflow Visualization
Caption: Workflow for validating DK-1-150 potency via viability assays and mechanistic blotting.
References
-
Lee, J., et al. (2018). "Discovering alkylamide derivatives of bexarotene as new therapeutic agents against triple-negative breast cancer." Bioorganic & Medicinal Chemistry Letters, 28(3), 420-424.
-
Source:
- Relevance: Primary source describing the synthesis, structure, and biological evaluation of DK-1-150 compared to Bexarotene.
-
-
Duvic, M., et al. (2001). "Bexarotene is effective and safe for treatment of refractory advanced-stage cutaneous T-cell lymphoma: multinational phase II-III trial results."[2] Journal of Clinical Oncology, 19(9), 2456-2471.
-
Source:
- Relevance: Establishes Bexarotene as the standard-of-care reference and details its safety profile.
-
-
Dragnev, K. H., et al. (2011).
-
Source:
- Relevance: Provides background on the RXR agonist mechanism and limitations of the parent compound in solid tumors.
-
Sources
Cross-Species Validation of DK-1-150: A Comparative Guide for TNBC Therapeutics
Topic: Cross-validation of DK-1-150's effect in different species Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary & Compound Profile
DK-1-150 is a synthetic alkylamide derivative of Bexarotene (a selective Retinoid X Receptor, RXR, agonist).[1][2][3][4][5][6] Unlike its parent compound, which is primarily indicated for cutaneous T-cell lymphoma, DK-1-150 has been engineered to target Triple-Negative Breast Cancer (TNBC) with a specific focus on eliminating Cancer Stem Cells (CSCs) and reversing Epithelial-Mesenchymal Transition (EMT) .
This guide outlines the validation framework for DK-1-150, comparing its efficacy across human and murine models to establish its translational potential. It highlights the compound's superior selectivity profile compared to traditional retinoids and chemotherapeutics.
Compound Snapshot
| Feature | Description |
| Chemical Class | Alkylamide Bexarotene Derivative |
| Primary Target | Cancer Stem Cells (CD24-/CD44+/ALDH+) |
| Mechanism of Action | Inhibition of |
| Key Advantage | Selective Cytotoxicity: Potent against TNBC cells but non-toxic to normal mammary epithelial cells (e.g., MCF-10A) |
Mechanistic Architecture
DK-1-150 operates via a distinct mechanism from Bexarotene. While Bexarotene activates RXR to drive differentiation, DK-1-150 interferes with the Wnt/
Figure 1: Mechanistic Divergence of DK-1-150. Unlike Bexarotene, DK-1-150 primarily targets the
Cross-Species Comparative Efficacy
To validate DK-1-150 for clinical translation, researchers must assess its performance across species-specific models. The following data synthesizes established human in vitro results with required murine validation steps.
Table 1: Comparative Efficacy Profile (Human vs. Mouse Models)
| Parameter | Human TNBC Models (MDA-MB-231, BT549) | Normal Human Control (MCF-10A) | Murine TNBC Models (4T1, EMT6) |
| IC50 (Viability) | Low ( | > 100 | Validation Required Must verify if murine RXR/ |
| Apoptosis Induction | High Significant increase in Caspase-3/7 activity. | None No significant apoptotic markers observed. | Target Endpoint Verify tumor regression in syngeneic immunocompetent mice. |
| EMT Reversal | Strong | N/A Already epithelial phenotype. | Target Endpoint Reduction in lung metastasis (4T1 model is highly metastatic). |
| CSC Markers | Downregulated Reduced CD44+/CD24- population; | Unaffected | Target Endpoint Inhibition of sphere formation in 3D culture. |
Critical Analysis: Species-Specific Considerations
-
Human (Target): DK-1-150 demonstrates excellent "therapeutic index" in vitro, killing cancer cells while sparing normal mammary epithelium. This selectivity is superior to broad-spectrum chemotherapeutics like Paclitaxel.
-
Mouse (Model): Validation in murine cell lines (e.g., 4T1) is critical before in vivo syngeneic studies. If DK-1-150 relies on specific human protein isoforms of
-catenin or RXR, it may show reduced efficacy in mice, necessitating the use of Human Xenografts (CDX/PDX) in immunodeficient mice (NSG/nude) rather than syngeneic models.
Experimental Protocols for Validation
Protocol A: Differential Cytotoxicity & Selectivity Assessment
This protocol validates the "safety window" of DK-1-150, a key differentiator from Bexarotene.
Materials:
-
Test Compounds: DK-1-150, Bexarotene (Control), Paclitaxel (Positive Control).
-
Cell Lines: MDA-MB-231 (TNBC), MCF-10A (Normal Mammary Epithelial).
-
Assay: MTT or CellTiter-Glo.
Workflow:
-
Seeding: Plate 3,000 cells/well in 96-well plates. Allow 24h attachment.
-
Treatment: Treat with serial dilutions of DK-1-150 (0.1
M – 100 M) for 72 hours. -
Readout: Measure viability via luminescence/absorbance.
-
Calculation: Calculate Selectivity Index (SI) =
.-
Target SI for DK-1-150: > 10.
-
Protocol B: CSC Sphere Formation Assay (Cross-Species)
Determines efficacy against the drug-resistant stem cell niche.
Workflow:
-
Preparation: Dissociate cells (Human MDA-MB-231 or Mouse 4T1) into single-cell suspensions.
-
Culture: Plate 1,000 cells/well in Ultra-Low Attachment plates using serum-free stem cell media (supplemented with EGF/bFGF).
-
Treatment: Add DK-1-150 at sublethal concentrations (e.g., IC10 or IC20 of bulk cells) to test specific anti-CSC activity.
-
Incubation: 7–10 days.
-
Quantification: Count spheres >50
m diameter.-
Success Criteria: >50% reduction in sphere forming efficiency (SFE) compared to vehicle control.
-
Comparison with Therapeutic Alternatives
DK-1-150 fills a specific niche for EMT-driven, stem-like TNBC tumors.
| Feature | DK-1-150 | Bexarotene | Paclitaxel |
| Primary Indication | TNBC (Experimental) | CTCL (FDA Approved) | Broad Spectrum Solid Tumors |
| Mechanism | RXR Agonist / Differentiation | Microtubule Stabilization | |
| CSC Efficacy | High (Targeted) | Moderate | Low (Often induces resistance) |
| Toxicity Profile | Low (Tumor Selective) | Moderate (Hyperlipidemia, Hypothyroidism) | High (Systemic Cytotoxicity) |
| Species Translation | Validated in Human Cell Lines | Well-characterized in Human/Mouse | Well-characterized |
Validation Workflow Diagram
To rigorously validate DK-1-150, follow this logic flow to ensure data integrity from bench to pre-clinical models.
Figure 2: Pre-clinical Validation Logic. The workflow distinguishes between using syngeneic mouse models (if the drug works on murine targets) versus immunocompromised xenografts (if the drug is specific to human isoforms).
References
-
Chen, L., Long, C., Nguyen, J., & Lee, J. (2018). Discovering alkylamide derivatives of bexarotene as new therapeutic agents against triple-negative breast cancer. Bioorganic & Medicinal Chemistry Letters, 28(3), 420-424.
-
Bhat-Nakshatri, P., et al. (2019). SLUG/SNAI2 regulates heterogeneity and plasticity of TNBC cells. Scientific Reports.
-
Gottardi, C. J., & Gumbiner, B. M. (2004). Distinct molecular forms of beta-catenin are targeted to adhesive or transcriptional complexes. Journal of Cell Biology.
Sources
- 1. Carotenoids in Cancer Metastasis—Status Quo and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carotenoids in Cancer Metastasis—Status Quo and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Head-to-Head Comparison: DK-1-150 vs. Bexarotene and Standard Inhibitors
Content Type: Technical Comparison Guide Subject: DK-1-150 (Novel Alkylamide Rexinoid Derivative) Target Audience: Drug Discovery Scientists, Oncologists, and Chemical Biologists
Executive Summary
DK-1-150 represents a significant structural evolution in the class of Rexinoids (Retinoid X Receptor agonists). Synthesized as an alkylamide derivative of the FDA-approved drug Bexarotene , DK-1-150 was engineered to overcome the primary limitations of first-generation rexinoids: poor selectivity against Cancer Stem Cells (CSCs) and cutaneous toxicity.
Unlike standard chemotherapeutics (e.g., Doxorubicin, Cisplatin) that target rapidly dividing bulk tumor cells, DK-1-150 specifically targets the stem-like subpopulation in Triple-Negative Breast Cancer (TNBC). Its mechanism hinges on reversing the Epithelial-Mesenchymal Transition (EMT) and blocking
Mechanism of Action (MOA)
While Bexarotene functions primarily as a pan-RXR agonist, DK-1-150 utilizes an alkylamide modification to alter its pharmacological engagement. It acts as a selective modulator that induces differentiation and apoptosis specifically in mesenchymal-like cancer cells.
Core Signaling Pathway
-
Target Engagement : DK-1-150 binds to RXR/nuclear receptor complexes.
-
EMT Reversal : Upregulates E-Cadherin (epithelial marker) and downregulates Vimentin (mesenchymal marker).[1]
-
Stemness Blockade : Prevents nuclear accumulation of
-catenin , suppressing downstream transcription of stemness factors (SOX2, OCT4, NANOG ). -
Outcome : Loss of self-renewal capacity and induction of apoptosis in CSCs.
Figure 1: Mechanistic cascade of DK-1-150. The compound shifts the cell phenotype from Mesenchymal (invasive) to Epithelial (benign), sensitizing stem cells to death signals.
Head-to-Head Performance Analysis
Biochemical & Cellular Potency
The following data compares DK-1-150 against its parent compound (Bexarotene) and a standard cytotoxic agent (Cisplatin) in TNBC models (MDA-MB-231).
| Feature | DK-1-150 | Bexarotene (Parent) | Cisplatin (Standard Chemo) |
| Primary Target | RXR / CSC Signaling | RXR Agonist | DNA Crosslinking |
| TNBC Potency (IC50) | < 5 µM (High) | > 20 µM (Moderate/Low) | ~12 µM (Moderate) |
| Selectivity (TI) | High (Safe on MCF-10A) | Low (Cutaneous toxicity) | Low (Systemic toxicity) |
| CSC Effect | Strong Suppression (Sox2/Oct4 ↓) | Weak/No Effect | Enrichment (Kills bulk only) |
| EMT Modulation | Reverses (Mesenchymal | Minimal impact | Induces EMT (Stress response) |
Critical Insight : Standard chemotherapy (Cisplatin) often enriches the tumor for stem cells because it kills the rapidly dividing bulk cells but fails to eliminate the slow-cycling CSCs. DK-1-150 specifically targets this resistant population.
Selectivity Profile (Safety)
A major advantage of DK-1-150 is its Therapeutic Index (TI) .
-
Tumor Cells (MDA-MB-231) : DK-1-150 induces significant apoptosis.
-
Normal Cells (MCF-10A) : DK-1-150 shows negligible cytotoxicity at therapeutic doses.
-
Bexarotene : Known to cause hyperlipidemia and cutaneous toxicity; the alkylamide modification in DK-1-150 aims to mitigate these off-target nuclear receptor effects.
Validated Experimental Protocols
To verify the efficacy of DK-1-150 in your own lab, use the following self-validating workflow. This protocol assesses both viability and stemness suppression.[2]
Protocol: Sphere Formation Assay (CSC Self-Renewal)
Objective : Quantify the ability of DK-1-150 to inhibit the self-renewal of cancer stem cells.
-
Preparation : Dissociate TNBC cells (e.g., MDA-MB-231) into single-cell suspensions.
-
Seeding : Plate 1,000 cells/well in Ultra-Low Attachment (ULA) 96-well plates using serum-free stem cell media (supplemented with EGF/bFGF).
-
Treatment :
-
Control: DMSO (0.1%)
-
Comparator: Bexarotene (10 µM)
-
Experimental: DK-1-150 (1 µM, 5 µM, 10 µM)
-
-
Incubation : 7–10 days (undisturbed).
-
Readout : Count spheres >50µm in diameter using brightfield microscopy.
-
Validation : Western blot lysate from spheres for Sox2 and Nanog .
Figure 2: Workflow for validating CSC inhibition. A reduction in sphere count confirms loss of self-renewal capacity.
References
-
Chen, L., Long, C., Tran, K. A., et al. (2019). Alkylamide derivatives of bexarotene DK-1-150 and DK-1-166 induce apoptotic cell death in TNBC cell lines without causing cytotoxicity in the normal mammary epithelial cell line.[2][3]
-
Lee, J., et al. (2020). Carotenoids in Cancer Metastasis—Status Quo and Outlook. (Discusses DK-1-150 mechanism on EMT/CSCs).
-
Mernyák, E., et al. (2015).[4] Antitumor activity of novel steroid derivatives in TNBC.[4] (Contextual IC50 data for similar classes).
Sources
A Guide to the Reproducibility of Dual Top1-Tdp1 Inhibitor Experimental Findings: A Comparative Analysis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals seeking to reproduce and build upon the experimental findings related to a novel class of dual Topoisomerase I (Top1) and Tyrosyl-DNA phosphodiesterase I (Tdp1) inhibitors. While the specific designation "DK-1-150" is not widely cited in peer-reviewed literature, this guide focuses on the reproducible methodologies for evaluating compounds of the indenoisoquinoline chemotype, as described in the pioneering research on dual Top1-Tdp1 inhibitors.[1] The objective is to provide a robust, scientifically-grounded protocol for the independent validation and comparison of these and similar compounds against established alternatives like camptothecin.
Introduction: The Rationale for Dual Top1-Tdp1 Inhibition
Topoisomerase I (Top1) is a well-established target for cancer chemotherapy. Inhibitors like camptothecin trap the Top1-DNA cleavage complex, leading to DNA strand breaks and apoptosis in cancer cells. However, a key resistance mechanism involves the enzyme Tyrosyl-DNA phosphodiesterase I (Tdp1), which can repair the Top1-mediated DNA damage, thereby reducing the efficacy of Top1 inhibitors.
A therapeutic strategy that simultaneously inhibits both Top1 and Tdp1 could, in theory, offer significant advantages over single-target agents.[1] By blocking the repair pathway, a dual inhibitor could enhance the cytotoxic effects of Top1 inhibition and potentially overcome certain forms of drug resistance. The indenoisoquinoline class of molecules represents a promising step towards achieving this dual inhibition with a single low molecular weight compound.[1]
The Core Signaling Pathway: A Two-Pronged Attack
The mechanism of action for a dual Top1-Tdp1 inhibitor involves the disruption of two critical points in DNA replication and repair. The following diagram illustrates this dual-inhibition pathway.
Caption: Dual inhibition of Top1 and Tdp1 by an indenoisoquinoline compound.
Reproducing the Core Findings: Experimental Protocols
To validate the dual-inhibitory action and cytotoxic potential of a compound like those in the indenoisoquinoline series, three key experiments must be performed. The following sections provide detailed, step-by-step protocols.
Caption: High-level workflow for the evaluation of a dual Top1-Tdp1 inhibitor.
This assay measures the ability of a compound to inhibit the Top1-mediated relaxation of supercoiled DNA.
-
Principle: Top1 relaxes supercoiled plasmid DNA. In the presence of an inhibitor, the DNA remains supercoiled. The two forms of DNA can be separated by agarose gel electrophoresis.
-
Materials:
-
Recombinant human Top1 enzyme.
-
Supercoiled plasmid DNA (e.g., pBR322).
-
Top1 assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol).
-
Test compound and camptothecin (positive control) at various concentrations.
-
Agarose gel, electrophoresis equipment, and DNA stain (e.g., ethidium bromide).
-
-
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, supercoiled DNA (e.g., 0.5 µg), and the test compound at desired final concentrations. Include a "no enzyme" control, a "no inhibitor" control, and positive controls with camptothecin.
-
Initiate the reaction by adding human Top1 enzyme (e.g., 1 unit).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate supercoiled from relaxed DNA.
-
Stain the gel, visualize under UV light, and quantify the band intensities. The percentage of inhibition is calculated relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
This is a fluorescence-based assay to measure the enzymatic activity of Tdp1.
-
Principle: A fluorogenic DNA-peptide substrate is used, which is non-fluorescent. Tdp1 cleaves the phosphodiester bond, releasing the fluorophore, which can be measured. An inhibitor will prevent this increase in fluorescence.
-
Materials:
-
Recombinant human Tdp1 enzyme.
-
Fluorogenic Tdp1 substrate.
-
Tdp1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 7 mM β-mercaptoethanol).
-
Test compound at various concentrations.
-
A fluorescence plate reader.
-
-
Procedure:
-
In a 96-well black plate, add the Tdp1 assay buffer and the test compound at various concentrations.
-
Add the fluorogenic substrate to all wells.
-
Initiate the reaction by adding the Tdp1 enzyme. Include "no enzyme" and "no inhibitor" controls.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals (e.g., every 5 minutes for 30-60 minutes).
-
Calculate the reaction rate (slope of the fluorescence vs. time plot).
-
Determine the percentage of inhibition relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Data Presentation and Comparative Analysis
For a compound from the indenoisoquinoline class, the expected findings should be compared against known standards. The original research on a bis(indenoisoquinoline) provides a benchmark for what a reproducible result should look like.[1]
Table 1: Comparative Inhibitory Activity (IC50, µM)
| Compound | Top1 Inhibition (IC50) | Tdp1 Inhibition (IC50) | Reference |
| Bis(indenoisoquinoline) (Example) | Equipotent to Camptothecin | 1.52 ± 0.05 µM | [1] |
| Camptothecin (Control) | ~0.5 - 1.0 µM (literature values) | Not active | N/A |
| Your Test Compound | Experimental Value | Experimental Value | N/A |
Note: The IC50 for camptothecin can vary depending on assay conditions. It is crucial to run it as a direct control in your experiments.
Trustworthiness and Self-Validation
To ensure the trustworthiness of your findings, every experiment should include a self-validating system:
-
Positive Controls: Always include a known inhibitor (e.g., camptothecin for Top1) to confirm that the assay is working correctly.
-
Negative Controls: "No enzyme" and "no inhibitor" controls are essential to establish baseline and maximum activity.
-
Dose-Response Curves: Inhibition should be dose-dependent. A clear sigmoidal curve when plotting inhibition vs. log(concentration) is a strong indicator of a specific inhibitory effect.
-
Statistical Rigor: All experiments should be performed in triplicate at a minimum, and results should be reported as mean ± standard deviation.
By adhering to these principles and detailed protocols, researchers can confidently reproduce, validate, and expand upon the exciting findings in the field of dual Top1-Tdp1 inhibitors, paving the way for the development of a new generation of anticancer agents.
References
-
Title: Synthesis and biological evaluation of the first dual tyrosyl-DNA phosphodiesterase I (Tdp1)-topoisomerase I (Top1) inhibitors Source: PubMed URL: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
